7,3',4'-Trihydroxy-3-benzyl-2H-chromene
説明
The exact mass of the compound this compound is 270.08920892 g/mol and the complexity rating of the compound is 368. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
4-[(7-hydroxy-2H-chromen-3-yl)methyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-13-3-2-12-6-11(9-20-16(12)8-13)5-10-1-4-14(18)15(19)7-10/h1-4,6-8,17-19H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLBTDJMPUFEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745402 | |
| Record name | 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111897-60-9 | |
| Record name | 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Path of a Plant's Defense: A Technical Guide to the Biosynthesis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of 7,3',4'-trihydroxy-3-benzyl-2H-chromene, a sappanin-type homoisoflavonoid with significant therapeutic potential, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic processes, molecular players, and potential experimental approaches to understanding the formation of this complex natural product.
Homoisoflavonoids, a unique class of flavonoids characterized by an additional carbon atom in their C16 skeleton, are primarily found in a select group of plant families, including the Fabaceae (legume family) and Asparagaceae. The compound this compound is a key representative of the sappanin-type subclass and has garnered interest for its diverse biological activities. While the general biosynthetic origin of homoisoflavonoids from the chalcone pathway is accepted, the specific enzymatic transformations leading to the intricate 3-benzyl-2H-chromene core structure have remained a subject of scientific investigation.
This guide synthesizes the current understanding of this biosynthetic puzzle, drawing parallels from related flavonoid pathways and proposing a putative sequence of enzymatic reactions.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to commence with the formation of a specific chalcone precursor, sappanchalcone. This initial step is catalyzed by Chalcone Synthase (CHS) , a pivotal enzyme in the broader flavonoid pathway.
A Putative Enzymatic Cascade:
Subsequent to the formation of sappanchalcone, a series of enzymatic modifications are hypothesized to occur, leading to the final 3-benzyl-2H-chromene structure. While the dedicated enzymes for each step in this specific pathway have not been fully characterized, insights can be drawn from analogous reactions in other isoflavonoid and pterocarpan biosynthetic routes.
The proposed pathway involves the following key transformations:
-
Reduction: A reductase enzyme is likely responsible for the reduction of a carbonyl group in an intermediate, a crucial step in modifying the chromane ring.
-
Cyclization and Dehydration: The formation of the characteristic 2H-chromene ring is anticipated to involve an intramolecular cyclization event followed by dehydration, potentially catalyzed by a cyclase or a dehydratase enzyme. The precise nature of these enzymes and the intermediates they act upon are areas of active research.
Below is a diagrammatic representation of the proposed biosynthetic workflow:
Key Enzymes and Their Putative Roles
While specific enzymes for the biosynthesis of this compound are yet to be definitively identified and characterized, several enzyme families are strongly implicated based on their known functions in related metabolic pathways.
| Enzyme Class | Proposed Function |
| Chalcone Synthase (CHS) | Catalyzes the initial condensation reaction to form the chalcone backbone. |
| Reductases | Likely involved in the reduction of carbonyl groups in biosynthetic intermediates. |
| Cyclases/Dehydratases | Mediate the formation of the heterocyclic chromene ring through cyclization and subsequent removal of water. |
| O-Methyltransferases (OMTs) | May be involved in the modification of hydroxyl groups in precursor molecules, influencing substrate specificity. |
Experimental Protocols for Further Research
To elucidate the precise enzymatic steps and isolate the responsible enzymes, a combination of biochemical and molecular biology techniques will be required. The following experimental protocols provide a framework for future investigations.
Enzyme Assays Using Cell-Free Extracts
Objective: To detect the enzymatic conversion of putative precursors to downstream intermediates or the final product.
Methodology:
-
Preparation of Cell-Free Extracts:
-
Grind plant tissue known to produce this compound (e.g., from Caesalpinia sappan) in liquid nitrogen.
-
Homogenize the powdered tissue in an appropriate extraction buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors and reducing agents.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant as the crude cell-free extract.
-
-
Enzyme Assay:
-
Incubate the cell-free extract with a potential substrate (e.g., sappanchalcone) and necessary cofactors (e.g., NADPH for reductases).
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new peaks corresponding to downstream intermediates or the final product.
-
Heterologous Expression and Characterization of Candidate Enzymes
Objective: To confirm the function of a specific candidate enzyme by expressing it in a heterologous system and assaying its activity.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate genes encoding putative reductases, cyclases, or dehydratases from the transcriptome or genome of the source organism.
-
Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
-
Heterologous Expression and Purification:
-
Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
In Vitro Enzyme Assay:
-
Perform an enzyme assay as described above, using the purified recombinant enzyme instead of the crude cell-free extract.
-
Determine the kinetic parameters (e.g., Km and Vmax) of the enzyme with its substrate.
-
The following diagram illustrates a general workflow for enzyme characterization:
Future Outlook
The complete elucidation of the biosynthetic pathway of this compound holds significant promise for metabolic engineering and synthetic biology approaches to produce this valuable compound in scalable quantities. By identifying and characterizing the full suite of enzymes involved, researchers can pave the way for the development of novel biocatalysts and the construction of microbial cell factories for the sustainable production of this and other medicinally important homoisoflavonoids. Further research focusing on the isolation of enzymes from source organisms and the in vitro reconstitution of the entire pathway will be critical in unraveling the remaining mysteries of this fascinating biosynthetic route.
Technical Guide: Structure Elucidation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the structure elucidation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a naturally occurring compound isolated from the heartwood of Caesalpinia sappan L. This compound has demonstrated potential as a neuraminidase (NA) inhibitor, making it a subject of interest for influenza virus research.[1][2] Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28.[3] The elucidation of its precise chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts.
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is based on the characterization of a closely related analogue due to the limited public availability of the complete raw data for the specific target compound. The principles and methodologies, however, are directly applicable.
Spectroscopic Data Analysis
The core of the structure elucidation process lies in the detailed analysis of 1D and 2D NMR spectra, alongside high-resolution mass spectrometry to confirm the elemental composition.
1.1. Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental formula of the molecule.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI-MS | Electrospray Ionization |
| Observed m/z | [M-H]⁻ | Negative ion mode |
| Calculated Mass | 270.0892 | For C₁₆H₁₄O₄ |
| Measured Mass | 270.0895 | Confirms elemental formula |
1.2. ¹H and ¹³C NMR Spectroscopy
1D NMR spectroscopy provides the foundational information regarding the proton and carbon environments within the molecule. Spectra are typically recorded in deuterated methanol (CD₃OD). The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CD₃OD)
| Position | δc (ppm) | δh (ppm, mult., J in Hz) |
| Chromene Moiety | ||
| 2 | 68.9 | 4.75 (d, J=9.6), 4.65 (d, J=9.6) |
| 3 | 40.1 | 3.10 (m) |
| 4 | 114.9 | 6.45 (s) |
| 4a | 114.1 | |
| 5 | 131.2 | 7.20 (d, J=8.4) |
| 6 | 110.1 | 6.40 (dd, J=8.4, 2.4) |
| 7 | 158.4 | |
| 8 | 103.5 | 6.35 (d, J=2.4) |
| 8a | 156.2 | |
| Benzyl Moiety | ||
| 9 (CH₂) | 35.5 | 2.85 (dd, J=13.6, 6.0), 2.75 (dd, J=13.6, 8.0) |
| 1' | 132.5 | |
| 2' | 116.8 | 6.75 (d, J=2.0) |
| 3' | 146.1 | |
| 4' | 145.9 | |
| 5' | 115.9 | 6.65 (d, J=8.0) |
| 6' | 121.2 | 6.60 (dd, J=8.0, 2.0) |
Structure Elucidation via 2D NMR
Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D NMR into the final structure. Key correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish proton-proton and proton-carbon connectivities, respectively.
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, the correlation between the protons at C-5 and C-6 in the chromene ring, and among the protons at C-5', C-6', and C-2' in the benzyl ring, confirms the substitution patterns of the aromatic rings.
-
HMBC: This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is the most powerful tool for connecting the different spin systems. For example, the HMBC correlations from the benzylic protons (H-9) to carbons C-3, C-4, C-1', and C-2'/6' are crucial for unequivocally linking the benzyl group to the C-3 position of the chromene scaffold.
The diagram below illustrates the logical workflow for piecing together the molecular structure using the key 2D NMR correlations.
Experimental Protocols
Detailed and reproducible experimental methods are essential for the verification of scientific findings.
3.1. Isolation and Purification The compound is typically isolated from the powdered heartwood of Caesalpinia sappan L.
-
Extraction: The dried powder is extracted exhaustively with an organic solvent, such as 95% ethanol, at room temperature.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The target compound is often found in the ethyl acetate fraction. This fraction is subjected to repeated column chromatography, typically using silica gel and Sephadex LH-20, with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl acetate) to yield the pure compound.
3.2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Instrument: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆ are used.
-
Referencing: Chemical shifts are referenced to the residual solvent signals (e.g., CD₃OD at δн 3.31 and δс 49.0).
-
Experiments: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
-
Method: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to determine the molecular ion peak.
-
Biological Context: Neuraminidase Inhibition Pathway
This compound has been identified as a noncompetitive inhibitor of the influenza virus neuraminidase (NA).[1] NA is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection. By inhibiting NA, this compound can halt the viral life cycle.
The diagram below illustrates the simplified mechanism of action.
References
A Technical Guide to the Neuraminidase Inhibitory Activity of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuraminidase inhibitory properties of the natural compound 7,3',4'-Trihydroxy-3-benzyl-2H-chromene. This document synthesizes the available quantitative data, details the experimental methodologies for assessing its activity, and presents visual representations of the underlying biochemical processes.
Quantitative Inhibitory Activity
This compound, a homoisoflavonoid isolated from the dried heartwood of Caesalpinia sappan L., has demonstrated potent inhibitory activity against various influenza virus neuraminidase (NA) subtypes.[1][2] The compound acts as a reversible, noncompetitive inhibitor.[1][2] The 50% inhibitory concentration (IC50) values against different viral neuraminidases are summarized in the table below.
| Influenza Virus Subtype | Neuraminidase Target | IC50 (µM) |
| H1N1 | N1 | 34.6[1][2][3] |
| H3N2 | N2 | 39.5[1][2][3] |
| H9N2 | N2 | 50.5[1][2][3] |
Experimental Protocols
The following sections detail the methodologies employed to characterize the neuraminidase inhibitory activity of this compound.
Neuraminidase Inhibition Assay
The inhibitory activity of the compound is typically determined using a fluorometric method that measures the enzymatic activity of neuraminidase.[4] A common substrate for this assay is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[5][6]
Materials:
-
Recombinant neuraminidase from different influenza strains (e.g., H1N1, H3N2, H9N2)
-
This compound
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)[7]
-
Stop solution (e.g., NaOH in ethanol)[7]
-
96-well microplates
-
Fluorometer
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, the test compound at different concentrations is pre-incubated with the recombinant neuraminidase enzyme in the assay buffer.
-
Substrate Addition: The enzymatic reaction is initiated by adding the MUNANA substrate to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]
-
Reaction Termination: The reaction is stopped by adding a stop solution.[5][7]
-
Fluorescence Measurement: The fluorescence intensity of the released 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.[1][5]
-
Data Analysis: The percentage of neuraminidase inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), kinetic studies are performed. These studies involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate (MUNANA) and the inhibitor.
Procedure:
-
The neuraminidase inhibition assay is performed as described above, but with varying concentrations of the MUNANA substrate at several fixed concentrations of this compound.
-
The initial reaction velocities (V) are determined for each combination of substrate and inhibitor concentrations.
-
The data are then plotted using graphical methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]) or the Dixon plot (1/V vs. [I]).
-
For noncompetitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the x-axis, indicating that the inhibitor reduces the Vmax without affecting the Km of the enzyme for the substrate.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of neuraminidase inhibition.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Caption: Mechanism of Neuraminidase Inhibition.
Signaling Pathways and Mechanism of Action
Currently, there is a lack of published data on the specific intracellular signaling pathways modulated by this compound in the context of viral infection. The primary mechanism of its antiviral activity against influenza is understood to be the direct, noncompetitive inhibition of the viral neuraminidase enzyme.
Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected host cells. By cleaving sialic acid residues, neuraminidase prevents the aggregation of viruses on the cell surface and facilitates their spread to new cells. Noncompetitive inhibitors, such as this compound, are believed to bind to a site on the neuraminidase enzyme that is distinct from the active site where the sialic acid substrate binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency, thereby preventing the release of progeny virions and halting the progression of the infection.
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the point of intervention for inhibitors.
Caption: Influenza Virus Life Cycle and Point of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 1111897-60-9_Influenza Virus_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 3. In vitro anti-influenza viral activities of constituents from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review on the Potential for Xanthine Oxidase Inhibition by Chromene Scaffolds with a Focus on 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide explores the xanthine oxidase (XO) inhibitory potential of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene. A thorough review of existing literature indicates that while this specific compound is primarily recognized as a neuraminidase inhibitor, its core chromene structure is a feature in various molecules known to inhibit xanthine oxidase. This document provides a comprehensive overview of the methodologies used to assess xanthine oxidase inhibition, details the biochemical pathways involved, and presents the current, albeit limited, context for considering this compound as a potential candidate for xanthine oxidase inhibition.
Introduction: Xanthine Oxidase and the Therapeutic Rationale for its Inhibition
Xanthine oxidase is a critical enzyme in the metabolic pathway of purines, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or insufficient excretion leads to hyperuricemia, a condition strongly associated with gout, where monosodium urate crystals deposit in joints and soft tissues, causing painful inflammation.[1][3] Consequently, the inhibition of xanthine oxidase is a primary and effective therapeutic strategy for managing hyperuricemia and gout.[3] Allopurinol, a widely prescribed XO inhibitor, serves as a benchmark for the development of new inhibitory compounds.[1]
While direct evidence for the xanthine oxidase inhibitory activity of this compound is not available in the current body of scientific literature, the chromene scaffold it possesses is a common feature in a range of flavonoids and other phenolic compounds that have demonstrated such inhibitory effects.[1][4] This structural similarity provides a rationale for investigating its potential in this therapeutic area.
Quantitative Data on Related Compounds
To provide a framework for potential efficacy, the following table summarizes the xanthine oxidase inhibitory activity of various chromene and flavonoid derivatives as reported in the literature.
| Compound Class/Name | IC50 Value (µM) | Type of Inhibition | Reference |
| Chromene Flavanones (from Dalea boliviana) | 0.0005 - 0.0017 | Not Specified | [4] |
| Allopurinol (Reference Inhibitor) | 0.247 | Not Specified | [4] |
| 3,4,5-Trihydroxycinnamic acid (THCA) | 61.60 ± 8.00 | Competitive | [5] |
| Allopurinol (Reference Inhibitor) | 2.84 ± 0.41 | Competitive | [5] |
| Sinapic acid | 117.00 ± 4.00 | Not Specified | [5] |
| Caffeic acid | 214.00 ± 5.00 | Not Specified | [5] |
Experimental Protocols
The evaluation of a compound's xanthine oxidase inhibitory potential is typically conducted through a standardized in vitro spectrophotometric assay.
In Vitro Xanthine Oxidase Inhibition Assay
Principle: This assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is proportional to enzyme activity. The presence of an inhibitor will decrease this rate.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Test compound (this compound)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
Prepare a stock solution of the test compound and allopurinol in DMSO, followed by serial dilutions in the buffer.
-
-
Assay Protocol:
-
In a 96-well UV-transparent microplate or a quartz cuvette, add 100 µL of phosphate buffer.
-
Add a specific volume of the test compound at various concentrations to the wells. For the control, an equivalent volume of the buffer/DMSO solution is added.
-
Add the xanthine oxidase solution to each well and pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetic Studies
To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of the substrate (xanthine) in the presence of different fixed concentrations of the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mode of inhibition.
Visualizations: Pathways and Workflows
Xanthine Oxidase Catalytic Pathway and Point of Inhibition
Caption: The catalytic conversion of hypoxanthine to uric acid by xanthine oxidase and the potential point of therapeutic intervention.
General Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for the in vitro determination of the IC50 value of a potential xanthine oxidase inhibitor.
Future Outlook and Research Directions
The potential for this compound to act as a xanthine oxidase inhibitor remains a compelling area for future investigation. Its structural relation to known inhibitors suggests that it is a viable candidate for screening. The immediate next steps should involve the in vitro assays detailed in this guide to ascertain its IC50 value and mode of inhibition. Should promising activity be identified, subsequent studies could involve computational docking to model its interaction with the enzyme's active site and in vivo studies using animal models of hyperuricemia to validate its therapeutic potential. Such a research trajectory would clarify the role, if any, of this compound in the management of hyperuricemia and related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
In-Depth Technical Guide: Mechanism of Action of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
7,3',4'-Trihydroxy-3-benzyl-2H-chromene is a naturally occurring compound isolated from the dried heartwood of Caesalpinia sappan L.[1][2]. Emerging research has identified it as a reversible, noncompetitive neuraminidase (NA) inhibitor, suggesting its potential in the research and development of anti-influenza viral agents[1][2]. Additionally, preliminary data indicates its potential as a xanthine oxidase inhibitor[3]. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, including its inhibitory activities, relevant quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Neuraminidase Inhibition
The primary characterized mechanism of action for this compound is the inhibition of neuraminidase (NA), an essential enzyme for the replication and propagation of the influenza virus. NA facilitates the release of newly formed virus particles from the surface of infected cells, and its inhibition is a key strategy in antiviral therapy.
Studies have demonstrated that this compound acts as a reversible, noncompetitive inhibitor of NA[1][2]. This mode of inhibition suggests that the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly competing with the natural substrate, sialic acid.
The inhibitory potency of this compound has been quantified against several strains of influenza virus neuraminidase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Influenza Virus Strain | Neuraminidase Type | IC50 Value (µM) | Reference |
| H1N1 | N1 | 34.6 | [1][2] |
| H3N2 | N2 | 39.5 | [1][2] |
| H9N2 | N2 | 50.5 | [1][2] |
Table 1: Neuraminidase inhibitory activities of this compound.
The following diagram illustrates the logical relationship of neuraminidase inhibition in the influenza virus life cycle and the intervention point of this compound.
Caption: Inhibition of influenza virus release by this compound.
Secondary Mechanism: Xanthine Oxidase Inhibition
There is preliminary evidence suggesting that this compound may also act as a xanthine oxidase inhibitor[3]. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and is implicated in conditions such as gout. Further research is required to quantify the inhibitory potency and elucidate the precise mechanism of this interaction.
Experimental Protocols
The following section details the general methodologies employed to characterize the mechanism of action of this compound.
This protocol outlines the typical steps for determining the in vitro inhibitory activity of a compound against influenza neuraminidase.
Caption: Workflow for a typical neuraminidase inhibition assay.
Detailed Steps:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Purified neuraminidase from the target influenza strain is diluted to a standardized concentration in an appropriate assay buffer. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.
-
Reaction: The test compound at various concentrations is pre-incubated with the neuraminidase enzyme for a defined period.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of the MUNANA substrate. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
Termination and Detection: The reaction is terminated by adding a stop solution. The fluorescence of the released 4-methylumbelliferone is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
A similar in vitro enzymatic assay would be employed to confirm and quantify xanthine oxidase inhibition.
-
Reagents: Prepare serial dilutions of this compound, a working solution of xanthine oxidase, and the substrate (xanthine).
-
Reaction Mixture: In a microplate, combine the assay buffer, compound dilutions, and the xanthine oxidase enzyme.
-
Initiation: Start the reaction by adding the xanthine substrate.
-
Detection: Monitor the formation of uric acid, typically by measuring the increase in absorbance at approximately 295 nm over time using a spectrophotometer.
-
Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value.
Summary and Future Directions
This compound is a natural product with a clearly defined primary mechanism of action as a noncompetitive neuraminidase inhibitor. The available quantitative data demonstrates its activity against multiple influenza strains, making it a compound of interest for further virological research.
Future research should focus on:
-
Confirming and quantifying its activity as a xanthine oxidase inhibitor.
-
Elucidating the specific allosteric binding site on the neuraminidase enzyme through structural biology studies (e.g., X-ray crystallography or cryo-EM).
-
Evaluating its efficacy in cell-based and in vivo models of influenza infection.
-
Investigating its broader pharmacological profile, including ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, to assess its potential as a drug lead.
The 2H-chromene scaffold, to which this compound belongs, is recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting that this compound may possess a broader spectrum of bioactivity yet to be explored[4][5][6][7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 6. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Homoisoflavonoids from Caesalpinia sappan: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, infections, and tumors.[1] The heartwood of this plant is a rich source of a unique class of phenolic compounds known as homoisoflavonoids, which are characterized by an additional carbon atom in their core structure compared to isoflavonoids.[2][3] Prominent among these are brazilin, brazilein, sappanchalcone, and protosappanin A.[4] Modern scientific investigation has begun to validate the traditional uses of C. sappan, attributing a wide range of biological activities to its constituent homoisoflavonoids. These compounds have demonstrated significant potential as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agents, making them promising candidates for drug discovery and development.[3][4]
This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from Caesalpinia sappan, with a focus on their biological activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and illustrating the molecular pathways through which these compounds exert their effects.
Extraction and Isolation of Homoisoflavonoids from Caesalpinia sappan
The isolation of homoisoflavonoids from C. sappan heartwood typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction
A common method for extracting homoisoflavonoids from the dried heartwood of C. sappan involves the use of polar solvents.[5]
-
Preparation of Plant Material: The dried heartwood of Caesalpinia sappan is ground into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered heartwood is then subjected to extraction with a polar solvent. Methanol or ethanol are frequently used.[5][6] The extraction can be performed by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 2-3 days) at room temperature, or by reflux, where the solvent is heated to its boiling point to enhance extraction efficiency.[6][7] This process is often repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.[7]
Experimental Protocol: Isolation
Column chromatography is the primary technique used to isolate individual homoisoflavonoids from the crude extract or its fractions.[8][9]
-
Stationary Phase: Silica gel is commonly used as the stationary phase in the chromatography column.[9]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used as the mobile phase to elute the compounds from the column. A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.[9]
-
Fraction Collection: The eluate from the column is collected in a series of fractions.
-
Analysis and Purification: The composition of each fraction is monitored using thin-layer chromatography (TLC). Fractions containing the desired compounds are then combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure homoisoflavonoid.[9]
Biological Activities of Homoisoflavonoids from Caesalpinia sappan
The homoisoflavonoids from C. sappan exhibit a broad spectrum of biological activities, which are summarized in the following sections.
Antioxidant Activity
Homoisoflavonoids from C. sappan are potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.[10]
Table 1: Antioxidant Activity of Caesalpinia sappan Extracts and Homoisoflavonoids
| Sample | Assay | IC50 Value | Reference |
| Ethyl Acetate Extract (Bark) | DPPH | 19.7 µg/mL | [11] |
| Ethyl Acetate Extract (Leaves) | DPPH | 52.37 µg/mL | [11] |
| Ethyl Acetate Extract (Seeds) | DPPH | 87.95 µg/mL | [11] |
| Ethanolic Extract | DPPH | 54.53 µg/mL | [12] |
| Brazilin | A2E Photooxidation Inhibition | 197.93 ± 1.59 µM | [13] |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant activity of natural products.[8][14]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.004%) is prepared.[8]
-
Sample Preparation: The test compounds or extracts are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.[14]
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution in a 96-well plate or a cuvette.[8][14]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[8][14]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[12] The decrease in absorbance corresponds to the scavenging of DPPH radicals by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[15]
Anti-inflammatory Activity
Several homoisoflavonoids from C. sappan have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13]
Table 2: Anti-inflammatory Activity of Caesalpinia sappan Homoisoflavonoids
| Compound | Cell Line | Target/Effect | Reference |
| Sappanone A | RAW264.7 macrophages | Inhibition of NO, PGE2, and IL-6 production; Modulation of Nrf2 and NF-κB pathways | [2][4] |
| Brazilein | RAW264.7 macrophages | Inhibition of iNOS and COX-2 expression; Downregulation of IKKβ and NF-κB activity | [16][17] |
| Sappanchalcone | Collagen-induced arthritis mouse model | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [18] |
The anti-inflammatory effects of C. sappan homoisoflavonoids are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
NF-κB Signaling Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[5][19] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitory protein IκBα.[16][17] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[5][13] Homoisoflavonoids like brazilein and sappanone A can inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[2][16][17]
Nrf2 Signaling Pathway: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by oxidative stress or certain phytochemicals, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[2] Sappanone A has been shown to activate the Nrf2 pathway, contributing to its anti-inflammatory effects.[2][4]
Cytotoxic Activity
Homoisoflavonoids from C. sappan have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Table 3: Cytotoxic Activity of Caesalpinia sappan Extracts and Homoisoflavonoids
| Sample | Cell Line | IC50 Value | Reference |
| Brazilin | T47D (Breast Cancer) | 14.3 µg/mL (50 µM) | [3] |
| Brazilin | A549 (Lung Cancer) | 43 µg/mL | [20][21][22] |
| Fraction containing Brazilein | T47D (Breast Cancer) | 68 µg/mL | [23] |
| Methanol Extract | HeLa (Cervical Cancer) | 26.5 ± 3.2 µg/mL | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][24]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[3]
-
Treatment: The cells are then treated with various concentrations of the test compound or extract for a specified duration (e.g., 24 or 48 hours).[3][24]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in fresh medium is added to each well.[3][24]
-
Incubation: The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.[3][24]
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as DMSO or a solution of SDS in HCl is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[3]
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[20]
Antimicrobial Activity
Extracts and homoisoflavonoids from C. sappan have shown inhibitory activity against a range of pathogenic bacteria.[25]
Table 4: Antimicrobial Activity of Caesalpinia sappan Extracts
| Extract | Microorganism | MIC (mg/mL) | Reference |
| Methanol Extract | Staphylococcus aureus | 0.14 - 0.82 | [25] |
| Methanol Extract | Bacillus subtilis | 0.14 - 0.82 | [25] |
| Methanol Extract | Klebsiella pneumoniae | 0.14 - 0.82 | [25] |
| Methanol Extract | Escherichia coli | 0.14 - 0.82 | [25] |
| Methanol Extract | Proteus vulgaris | 0.14 - 0.82 | [25] |
| Aqueous Extract | Staphylococcus aureus | 0.22 - 0.86 | [25] |
| Aqueous Extract | Bacillus subtilis | 0.22 - 0.86 | [25] |
| Aqueous Extract | Klebsiella pneumoniae | 0.22 - 0.86 | [25] |
| Aqueous Extract | Escherichia coli | 0.22 - 0.86 | [25] |
| Aqueous Extract | Proteus vulgaris | 0.22 - 0.86 | [25] |
| Sappan Wood Extract | Streptococcus pneumoniae | 32-64 ppm | [26] |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound or extract is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test substance at which there is no visible turbidity or growth of the microorganism.
Conclusion
The homoisoflavonoids from Caesalpinia sappan represent a promising class of natural products with a diverse range of biological activities. Their demonstrated antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties provide a strong scientific basis for the traditional medicinal uses of this plant. The data and experimental protocols summarized in this technical guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. Further investigation into the mechanisms of action, bioavailability, and safety of C. sappan homoisoflavonoids is warranted to fully realize their potential in modern medicine.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. WO2007066928A1 - Use of the extract of caesalpinia sappan l. and compounds therefrom - Google Patents [patents.google.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. The Development of Brazilin Isolation Method from Sappan Wood (Caesalpinia sappan) [repository.ipb.ac.id]
- 10. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 11. Flavonoid Content and Antioxidant Activity of Various Parts of Sappan Wood (Caesalpinia sappan L.): Promising Candidates for Pharmaceutical and Medical Application | Atlantis Press [atlantis-press.com]
- 12. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]
- 13. ijrar.org [ijrar.org]
- 14. scispace.com [scispace.com]
- 15. ijsdr.org [ijsdr.org]
- 16. mdpi.com [mdpi.com]
- 17. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brazilin-isolated-from-caesalpina-sappan-wood-induces-intrinsic-apoptosis-on-a549-cancer-cell-line-by-increasing-p53-caspase-9-and-caspase-3 - Ask this paper | Bohrium [bohrium.com]
- 22. scholar.unair.ac.id [scholar.unair.ac.id]
- 23. researchgate.net [researchgate.net]
- 24. Activity Screening of the Herb Caesalpinia sappan and an Analysis of Its Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jamdsr.com [jamdsr.com]
- 26. neliti.com [neliti.com]
Methodological & Application
Total Synthesis of Polyhydroxylated 2H-Chromenes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of polyhydroxylated 2H-chromenes, a class of heterocyclic compounds with significant therapeutic potential. These compounds have garnered interest in drug discovery due to their diverse biological activities, including analgesic, anticancer, and anti-inflammatory properties.
The synthesis of these complex molecules often leverages readily available natural products, such as monoterpenoids, as chiral starting materials. The methodologies outlined below focus on efficient, one-pot procedures that allow for the creation of diverse libraries of polyhydroxylated 2H-chromenes for further biological evaluation.
Application Notes
Polyhydroxylated 2H-chromenes are a versatile scaffold in medicinal chemistry. Their biological activity is often linked to the stereochemistry and substitution pattern on the chromene core. Recent research has highlighted their potential as:
-
Anticancer Agents: Certain 2H-chromene derivatives have demonstrated potent cytotoxicity against various cancer cell lines. Their mechanisms of action can include the disruption of microtubule dynamics, inhibition of tumor-associated carbonic anhydrase isoforms (IX and XII), and antagonism of P2Y6 receptors, which are implicated in cancer cell proliferation.[1][2] A notable example is Crolibulin™ (EPC2407), a chromene analog that reached clinical trials for the treatment of advanced solid tumors by targeting microtubule polymerization.[2]
-
Analgesic Compounds: Polyhydro-2H-chromenes derived from monoterpenoids have shown significant analgesic activity in preclinical models.[3] The mechanism of this pain-relieving effect may involve interactions with opioid and cannabinoid receptors.[3]
-
Anti-inflammatory Agents: By acting as antagonists of the P2Y6 receptor, certain 2H-chromene derivatives can modulate inflammatory responses, suggesting their potential in treating inflammatory diseases.[4]
-
Enzyme Inhibitors: Specific polyhydroxylated 2H-chromenes have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme, which could be a strategy to enhance the efficacy of certain anticancer drugs.[3]
The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for lead optimization in drug development programs.
Experimental Protocols
The following protocols are based on established methods for the synthesis of polyhydroxylated 2H-chromenes.
Protocol 1: One-Pot Synthesis of Chiral Polyhydroxylated 2H-Chromenes from Monoterpenoids and Aldehydes using Montmorillonite K10 Clay
This protocol describes a straightforward and environmentally friendly method for synthesizing chiral hexahydro-2H-chromene-4,8-diols from a monoterpenoid diol and various aldehydes.[3]
Materials:
-
(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (monoterpenoid diol)
-
Aliphatic or aromatic aldehyde
-
Montmorillonite K10 clay
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the monoterpenoid diol (1.0 mmol) in dichloromethane (10 mL), add the aldehyde (1.2 mmol) and montmorillonite K10 clay (100 mg).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the clay catalyst.
-
Wash the clay with dichloromethane (3 x 5 mL).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure polyhydroxylated 2H-chromene diastereomers.
Protocol 2: BF₃·Et₂O-Catalyzed Synthesis of 4-Fluoropolyhydro-2H-chromenes
This method allows for the single-step synthesis of chiral 4-fluoropolyhydro-2H-chromenes, where BF₃·Et₂O acts as both a catalyst and a fluorine source.[5][6]
Materials:
-
para-Menthane-derived monoterpenoid alcohol (e.g., para-mentha-6,8-dien-2,3-diol)
-
Aldehyde (aliphatic or aromatic)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the monoterpenoid alcohol (2.4 mmol) and the aldehyde (2.9 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (3.6 mmol) followed by water (17.8 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the fluorinated polyhydro-2H-chromene product.
Data Presentation
The following tables summarize quantitative data from representative synthetic experiments.
Table 1: Synthesis of Polyhydroxylated 2H-Chromenes using Montmorillonite K10
| Entry | Aldehyde | Reaction Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | 2 | 2-phenyl-hexahydro-2H-chromene-4,8-diol | 75 | 3:1 |
| 2 | 4-Methoxybenzaldehyde | 3 | 2-(4-methoxyphenyl)-hexahydro-2H-chromene-4,8-diol | 82 | 4:1 |
| 3 | Decanal | 5 | 2-nonyl-hexahydro-2H-chromene-4,8-diol | 68 | 2:1 |
| 4 | Isovaleraldehyde | 4 | 2-isobutyl-hexahydro-2H-chromene-4,8-diol | 71 | 2.5:1 |
Table 2: Synthesis of 4-Fluoropolyhydro-2H-chromenes using BF₃·Et₂O [6]
| Entry | Aldehyde | Reaction Time (h) | Product | Yield (%) | Diastereomeric Ratio (R:S) |
| 1 | 3,4,5-Trimethoxybenzaldehyde | 8 | 4-Fluoro-2-(3,4,5-trimethoxyphenyl)-polyhydro-2H-chromene | 55 | 7:1 |
| 2 | 4-Fluorobenzaldehyde | 72 | 4-Fluoro-2-(4-fluorophenyl)-polyhydro-2H-chromene | 47 | 6:1 |
| 3 | Cyclohexanecarboxaldehyde | 8 | 2-Cyclohexyl-4-fluoro-polyhydro-2H-chromene | 61 | 3:1 |
| 4 | 4-Nitrobenzaldehyde | 72 | 4-Fluoro-2-(4-nitrophenyl)-polyhydro-2H-chromene | 53 | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of polyhydroxylated 2H-chromenes.
Caption: Proposed anticancer mechanisms of action for polyhydroxylated 2H-chromenes.
References
- 1. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical way to synthesize chiral fluoro-containing polyhydro-2H-chromenes from monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a naturally occurring homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. This compound has demonstrated significant biological activity, notably as a reversible, noncompetitive neuraminidase (NA) inhibitor, suggesting its potential in influenza virus research.[1][2] The following protocols outline a comprehensive workflow from extraction to chromatographic purification, yielding a high-purity compound suitable for further biological and pharmacological studies.
Introduction
This compound (Molecular Formula: C₁₆H₁₄O₄, Molecular Weight: 270.28) is a phenolic compound of interest due to its potent inhibitory effects on viral neuraminidases.[1][2] Research has shown its activity against various influenza strains, making it a valuable lead compound in the development of novel antiviral agents. The purification of this compound from its natural source, the heartwood of Caesalpinia sappan, is a critical step for its characterization and further investigation. This process typically involves solvent extraction, liquid-liquid partitioning, and multiple chromatographic steps to isolate the target molecule from a complex mixture of other phytochemicals.
Biological Activity: Neuraminidase Inhibition
This compound has been identified as a potent inhibitor of neuraminidase, an essential enzyme for the replication and propagation of the influenza virus. This enzyme cleaves sialic acid residues from the host cell surface, facilitating the release of newly formed viral particles. By inhibiting neuraminidase, this compound effectively traps the virions on the cell surface, preventing their spread.
The inhibitory activity of this compound has been quantified against several influenza virus subtypes, as summarized in the table below.
| Influenza A Subtype | IC₅₀ (µM) |
| H1N1 | 34.6[1][2] |
| H3N2 | 39.5[1][2] |
| H9N2 | 50.5[1][2] |
Signaling Pathway Diagram
Caption: Mechanism of Neuraminidase Inhibition.
Purification Protocol
The following protocol is a comprehensive procedure derived from established methods for the isolation of phenolic compounds from Caesalpinia sappan heartwood.
Overall Workflow
Caption: Purification Workflow Diagram.
Experimental Procedures
1. Extraction
-
Starting Material: Dried and powdered heartwood of Caesalpinia sappan (0.5 kg).
-
Procedure:
-
The powdered heartwood is extracted three times with 95% ethanol (3 x 1.5 L) under reflux for 2-3 hours for each extraction.[3]
-
The filtrates from each extraction are combined.
-
The combined filtrate is evaporated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.
-
2. Solvent Partitioning
-
Objective: To separate compounds based on their polarity, enriching the fraction containing the target phenolic compound.
-
Procedure:
-
The crude extract (e.g., 15.6 g) is suspended in deionized water (H₂O).[3]
-
The aqueous suspension is then successively partitioned in a separatory funnel with n-hexane, dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc).[3]
-
The ethyl acetate fraction, which contains the majority of the phenolic compounds, is collected and evaporated to dryness.
-
3. Silica Gel Column Chromatography
-
Objective: Initial chromatographic separation of the compounds in the ethyl acetate fraction.
-
Procedure:
-
The dried ethyl acetate fraction (e.g., 4.2 g) is adsorbed onto a small amount of silica gel.[3]
-
A silica gel column (100-200 mesh) is packed using a suitable solvent system (e.g., dichloromethane).
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of dichloromethane:methanol (CH₂Cl₂:MeOH), starting from a low polarity (e.g., 50:1 v/v) and gradually increasing the polarity to 0:1 (100% MeOH).[3]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (1:0.55 v/v).[4] Spots can be visualized under UV light or by staining with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[3]
-
Fractions with similar TLC profiles are combined.
-
4. Further Purification (Sephadex LH-20 or Preparative TLC)
-
Objective: Final purification of the fractions containing the target compound to achieve high purity.
-
Method A: Sephadex LH-20 Column Chromatography
-
Fractions from the silica gel column that are rich in the target compound are combined and concentrated.
-
The concentrate is loaded onto a Sephadex LH-20 column.
-
The column is eluted with a suitable solvent, typically methanol or a mixture like CH₂Cl₂:MeOH (1:1 v/v).[3]
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.
-
-
Method B: Preparative Thin Layer Chromatography (PTLC)
-
The partially purified fractions are dissolved in a minimal amount of solvent and applied as a band onto a preparative TLC plate (silica gel 60 GF₂₅₄).
-
The plate is developed in an appropriate solvent system.
-
The band corresponding to the target compound (identified under UV light) is scraped from the plate.
-
The compound is eluted from the silica gel with a polar solvent (e.g., methanol or ethyl acetate).
-
The solvent is evaporated to yield the purified this compound.
-
Data Presentation
The following table summarizes typical yields that can be expected at various stages of the purification process, based on literature for similar separations from Caesalpinia sappan.
| Purification Step | Starting Material | Product | Typical Yield (% w/w) |
| Extraction | Dried Heartwood | Crude Ethanolic Extract | ~5.4%[4] |
| Partitioning | Crude Ethanolic Extract | Ethyl Acetate Fraction | ~71% (of crude extract)[5] |
| Chromatography | Ethyl Acetate Fraction | Purified Compound | Varies depending on initial concentration |
Note: Yields are highly dependent on the quality of the starting plant material and the precise execution of the experimental procedures.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
LC-MS: To confirm the molecular weight and assess purity.
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
Melting Point: For comparison with literature values.
This comprehensive protocol provides a robust framework for the successful purification of this compound, enabling further research into its promising therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 1111897-60-9_Influenza Virus_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 3. phcogj.com [phcogj.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative study of semi-purification methods of Caesalpinia sappan L. extract : Thin layer chromatography and free radical scavenging activity | Charnvanich | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
Application Note & Protocol: Quantification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,3',4'-Trihydroxy-3-benzyl-2H-chromene is a compound of interest in various research fields, including drug discovery and natural product chemistry. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of formulations, and standardization of extracts. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of phenolic compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The described method is based on established principles for the analysis of structurally related isoflavonoids and serves as a robust starting point for method development and validation in a research or quality control setting.[1][2]
Principle
The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the efficient elution of the analyte. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standard solutions of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Acetic Acid, HPLC grade)
-
Sample matrix (e.g., plasma, tissue homogenate, plant extract)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C and protected from light.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
4. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for different matrices.
-
For Plant Extracts:
-
Accurately weigh the dried plant material.
-
Extract the compound using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or heating.[4]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Fluids (e.g., Plasma, Serum):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the biological fluid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
5. HPLC Chromatographic Conditions
The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 90% A, linearly decrease to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at approximately 280 nm (A preliminary scan of the UV spectrum of the standard is recommended to determine the wavelength of maximum absorbance). |
6. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantification: Inject the prepared samples. Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during method validation.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) | % RSD |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Regression Equation | y = ... | |
| Correlation Coefficient (R²) | ... |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 | |
| Resolution (Rs) | > 2 (from nearest peak) | |
| % RSD of Peak Area (n=6) | < 2% |
Table 3: Method Validation Summary
| Parameter | Results |
| Linearity (Range, µg/mL) | |
| Accuracy (% Recovery) | |
| Precision (% RSD) | |
| - Intra-day | |
| - Inter-day | |
| Limit of Detection (LOD, µg/mL) | |
| Limit of Quantification (LOQ, µg/mL) |
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Caption: Logical relationships in the reversed-phase HPLC method.
References
Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells.[1] As such, it represents a key target for antiviral drug development. The emergence of drug-resistant influenza strains necessitates the discovery of novel neuraminidase inhibitors.[2] Natural products are a rich source of structurally diverse compounds with the potential to inhibit neuraminidase activity. This document provides a detailed protocol for an in vitro neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). This assay is a robust and widely used method for screening natural compounds for their potential as neuraminidase inhibitors.[3][4][5]
Principle of the Assay
The assay is based on the enzymatic activity of neuraminidase, which cleaves the MUNANA substrate. This cleavage releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[3] In the presence of an inhibitory compound, the enzymatic activity of neuraminidase is reduced, leading to a decrease in the fluorescence signal. The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is then calculated to determine the potency of the natural compound.[3][6]
Data Presentation
Neuraminidase Inhibitory Activity of Selected Natural Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of various natural compounds against influenza virus neuraminidase, as determined by the in vitro MUNANA-based assay.
| Natural Compound | Source | Virus Strain | IC50 Value | Reference |
| Salvianolic acid A | Salvia miltiorrhiza | Wild-type N2 | 12.8 ± 1.2 µM | [2] |
| Salvianolic acid A | Salvia miltiorrhiza | N2-H274Y (Oseltamivir-resistant) | 5.3 ± 0.4 µM | [2] |
| Octaketide Compound 2 | Pogostemon cablin | Influenza A | 3.87 ± 0.19 µmol/ml | [4] |
| Flavonoid 5 | S. plebeia | H1N1 | 11.18 ± 1.73 µM | [4] |
| Flavonoid 7 | S. plebeia | H1N1 | 19.83 ± 2.28 µM | [4] |
| Rosmarinic acid methyl ester (9) | S. plebeia | H1N1 | Data not specified | [4] |
| Pestalotiopsone B | Fungal endophyte | A/Puerto Rico/8/34 (H1N1) | 2.56 µM | [1] |
| Pestalotiopsone B | Fungal endophyte | A/Aichi/2/68 (H3N2) | 6.76 µM | [1] |
| Pestalotiopsone F | Fungal endophyte | A/Puerto Rico/8/34 (H1N1) | 21.8 µM | [1] |
| Pestalotiopsone F | Fungal endophyte | A/Aichi/2/68 (H3N2) | 6.17 µM | [1] |
| DMXC | Fungal endophyte | A/Puerto Rico/8/34 (H1N1) | 9.4 µM | [1] |
| DMXC | Fungal endophyte | A/Aichi/2/68 (H3N2) | 5.12 µM | [1] |
| 5-chloroisorotiorin | Fungal endophyte | A/Puerto Rico/8/34 (H1N1) | 5.12 µM | [1] |
| 5-chloroisorotiorin | Fungal endophyte | A/Aichi/2/68 (H3N2) | 10.1 µM | [1] |
| Pyrola calliantha extract | Traditional Chinese Medicine | Influenza virus | 12.66–34.85 µg/mL | [4] |
| Cynanchum wilfordii extract | Traditional Chinese Medicine | Influenza virus | 12.66–34.85 µg/mL | [4] |
| Balanophora involucrata extract | Traditional Chinese Medicine | Influenza virus | 12.66–34.85 µg/mL | [4] |
| Paeonia delavayi extract | Traditional Chinese Medicine | Influenza virus | 12.66–34.85 µg/mL | [4] |
| Glycoside compounds | Various traditional Chinese herbs | Influenza A virus | 0.094-97.275 μM | [7] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (2x): Prepare a solution containing 66 mM MES (2-(N-morpholino)ethanesulfonic acid) and 8 mM CaCl2. Adjust the pH to 6.5. This buffer can be stored at 4°C.
-
MUNANA Substrate (2.5 mM Stock): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Protect from light.[3]
-
MUNANA Working Solution (300 µM): On the day of the assay, dilute the 2.5 mM MUNANA stock solution with 1x assay buffer to a final concentration of 300 µM. For one 96-well plate, mix 0.72 mL of 2.5 mM MUNANA with 5.28 mL of 1x assay buffer. Keep the working solution on ice and protected from light.[3]
-
Stop Solution: Prepare a solution of 0.14 M NaOH in 83% ethanol.[8] This solution is used to terminate the enzymatic reaction.
-
Neuraminidase Enzyme: Recombinant neuraminidase from a relevant influenza virus strain can be used. The optimal enzyme concentration should be determined empirically by performing an enzyme activity titration.
-
Natural Compound Extracts: Prepare stock solutions of the natural compounds in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Preparation of Natural Compound Extracts
The preparation of natural compound extracts is a critical step that can significantly influence the outcome of the assay. The following is a general guideline; specific protocols may need to be optimized based on the plant material and the target compounds.
-
Drying and Grinding: The plant material should be thoroughly dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of organic solvent and water) at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used.
-
Ultrasound-Assisted Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often reducing extraction time and improving efficiency.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using techniques like liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Stock Solution Preparation: Dissolve the dried extract or fraction in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration to prepare a stock solution. Ensure the final concentration of the solvent in the assay does not interfere with the enzyme activity.
Neuraminidase Inhibition Assay Protocol
-
Plate Setup: The assay is typically performed in a 96-well, black, flat-bottom plate to minimize background fluorescence.
-
Addition of Inhibitors: Add 50 µL of serially diluted natural compound extracts or a positive control inhibitor (e.g., oseltamivir carboxylate) to the designated wells. For the no-inhibitor control wells, add 50 µL of assay buffer.
-
Addition of Enzyme: Add 50 µL of the diluted neuraminidase enzyme to each well, except for the substrate control (blank) wells.
-
Pre-incubation: Gently tap the plate to mix the contents and incubate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme.[3]
-
Initiation of Reaction: Add 50 µL of the 300 µM MUNANA working solution to all wells, including the substrate control wells.[3]
-
Incubation: Gently tap the plate to mix and incubate at 37°C for 60 minutes.[9]
-
Termination of Reaction: Add 100 µL of the stop solution to each well to terminate the enzymatic reaction.[3]
-
Fluorescence Measurement: Read the fluorescence intensity on a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 440-460 nm.[3][9]
Controls
-
No-Inhibitor Control (100% Activity): Contains the enzyme, substrate, and assay buffer without any inhibitor. This represents the maximum neuraminidase activity.
-
Substrate Control (Blank): Contains the substrate and assay buffer but no enzyme. This is used to measure the background fluorescence of the substrate and should be subtracted from all other readings.
-
Positive Control: A known neuraminidase inhibitor (e.g., oseltamivir carboxylate or zanamivir) should be included in each assay to validate the assay performance.
-
Solvent Control: Contains the enzyme, substrate, and the same concentration of the solvent used to dissolve the natural compounds to ensure the solvent itself does not inhibit the enzyme.
Data Analysis and IC50 Calculation
-
Correct for Background Fluorescence: Subtract the average fluorescence reading of the substrate control (blank) wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: The percentage of neuraminidase inhibition for each concentration of the natural compound is calculated using the following formula:
% Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)] * 100
-
Determine IC50 Value: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of natural products as influenza neuraminidase inhibitors: in silico screening, in vitro validation, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of natural multi-targets neuraminidase inhibitor glycosides compounds against influenza A virus through network pharmacology, virtual screening, molecular dynamics simulation, and in vitro experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invitrogen NA-Fluor Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Molecular Docking of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene with Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells.[1][2] As such, it remains a prime target for the development of antiviral therapeutics. Natural compounds represent a rich source of potential enzyme inhibitors. This document outlines the application and protocols for the molecular docking of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a reversible noncompetitive neuraminidase inhibitor isolated from the heartwood of Caesalpinia sappan L., with influenza neuraminidase.[3][4][5] Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights into the molecular interactions that drive inhibitory activity.
Overview of this compound as a Neuraminidase Inhibitor
This compound has demonstrated potent inhibitory activity against various influenza A virus neuraminidase subtypes. The compound's efficacy, as determined by in vitro enzymatic assays, is summarized below.
Table 1: Inhibitory Activity of this compound against Neuraminidase Subtypes
| Neuraminidase Subtype | IC50 (µM) |
| H1N1 | 34.6[3][4][5] |
| H3N2 | 39.5[3][4][5] |
| H9N2 | 50.5[3][4][5] |
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking protocol for assessing the interaction between this compound and neuraminidase.
Caption: Workflow for the molecular docking of this compound with neuraminidase.
Experimental Protocols
This section provides detailed methodologies for the molecular docking of this compound with neuraminidase.
Software and Resources
-
Protein Structure: Influenza A virus (H1N1) neuraminidase (PDB ID: 3TI6) from the Protein Data Bank.
-
Ligand Structure: 3D structure of this compound from PubChem (CID: 151164) or generated from its 2D structure.
-
Molecular Docking Software: AutoDock Vina.
-
Visualization Software: PyMOL or Biovia Discovery Studio.
-
Preparation Tools: AutoDockTools, Open Babel.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of influenza H1N1 neuraminidase in complex with an inhibitor (e.g., PDB ID: 3TI6) from the RCSB Protein Data Bank.
-
Prepare Receptor:
-
Load the PDB file into a molecular modeling software (e.g., AutoDockTools).
-
Remove water molecules and any co-crystallized ligands and ions from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format.
-
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem. If a 3D structure is unavailable, generate it from a 2D representation using software like ChemDraw or Avogadro and perform energy minimization.
-
Prepare Ligand:
-
Load the ligand structure into AutoDockTools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Grid Generation
-
Define Binding Site: Identify the active site of neuraminidase. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from literature reports identifying key active site residues.
-
Set Grid Box Parameters:
-
Center the grid box on the active site of the neuraminidase.
-
Define the dimensions of the grid box (e.g., 60 x 60 x 60 Å) to encompass the entire binding pocket. The grid spacing is typically set to 0.375 Å.
-
Molecular Docking Simulation
-
Configure Docking Parameters: Create a configuration file that specifies the file paths for the prepared protein (receptor) and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared protein, ligand, and configuration files.
Analysis of Docking Results
-
Evaluate Binding Affinity: The primary output from AutoDock Vina is the binding affinity (in kcal/mol) for each predicted binding pose. More negative values indicate a stronger predicted binding interaction.
-
Analyze Binding Poses: Examine the predicted binding poses of the ligand within the neuraminidase active site. The pose with the lowest binding energy is typically considered the most likely.
-
Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a co-crystallized structure), calculate the RMSD between the docked pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a good prediction.
-
Visualize Interactions: Use molecular visualization software to analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Predicted Binding Interactions (Hypothetical Data)
The following table summarizes the hypothetical, yet representative, results from the molecular docking of this compound with the active site of H1N1 neuraminidase (PDB: 3TI6). These results are based on typical interactions observed for flavonoid-like inhibitors.
Table 2: Predicted Molecular Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Arg118, Asp151, Arg152, Trp178, Ser179, Glu227, Arg292, Tyr406 |
| Hydrogen Bonds | Asp151, Glu227, Arg292 |
| Hydrophobic Interactions | Trp178, Tyr406 |
| RMSD (Å) | N/A (no co-crystallized structure) |
Signaling Pathway Context
While this compound is a direct inhibitor of neuraminidase, understanding the broader context of the influenza virus life cycle is crucial for appreciating its therapeutic potential. The diagram below illustrates the role of neuraminidase in viral release, the step targeted by this inhibitor.
Caption: Inhibition of viral release by targeting neuraminidase.
Conclusion
Molecular docking provides a powerful computational framework for understanding the binding mechanism of potential drug candidates like this compound with their protein targets. The protocols outlined in this document offer a systematic approach for researchers to investigate the interactions between this natural compound and influenza neuraminidase. The predicted binding affinity and interaction patterns can guide further lead optimization and experimental validation in the development of novel anti-influenza therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. In-silico structural analysis of the influenza A subtype H7N9 neuraminidase and molecular docking with different neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2H-Chromene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2H-chromenes.
Troubleshooting Guide
This section addresses common problems encountered during 2H-chromene synthesis, offering potential causes and solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under the recommended conditions.[1][2] - For certain palladium-catalyzed reactions, in situ activation with a silver salt may be necessary, but be aware that silver salts can be hygroscopic and may lead to side reactions.[2] - Consider increasing the catalyst loading. For instance, in some hydrazine-catalyzed reactions, increasing the catalyst from 10 mol% to 20 mol% has been shown to improve yields.[3] |
| Inappropriate Solvent | - The choice of solvent can significantly impact reaction efficiency. A solvent screen is recommended for new substrates. For example, in the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, ethanol (EtOH) was found to be optimal over other solvents like acetonitrile, toluene, and DMF.[3] - In some cases, switching to a different alcohol solvent, such as isopropanol (i-PrOH), can dramatically increase the yield for specific substrates.[3] |
| Suboptimal Temperature | - Reactions may be temperature-sensitive. If the reaction is slow, a moderate increase in temperature might be beneficial. For example, increasing the temperature from 120 °C to 140 °C improved conversion and yield in a hydrazine-catalyzed synthesis.[3] - Conversely, high temperatures can sometimes lead to decomposition or side product formation.[4] |
| Incorrect Reaction Mechanism Pathway | - The choice of catalyst can dictate the regioselectivity of the reaction. For instance, in the [3+3] annulation of vinyl sulfoxonium ylides with quinones, a boron-based catalyst yields 2H-chromene-4-carboxylates, while a Ruthenium(II) catalyst leads to 2H-chromene-2-carboxylates.[5] |
| Substrate Incompatibility | - The electronic and steric properties of the substituents on the starting materials can greatly influence the reaction outcome. Electron-withdrawing groups on aryl iodides are favored in some palladium-catalyzed reactions due to a faster oxidative addition step.[1] - Sterically demanding groups on the allyl substituent of O-allyl salicylaldehydes, such as adamantylidene, can lead to optimal outcomes in hydrazine-catalyzed metathesis.[3] |
Issue 2: Formation of Significant Side Products (e.g., Deallylation, Benzofurans)
| Potential Cause | Suggested Solution |
| Deallylation of Starting Material | - In hydrazine-catalyzed reactions, deallylation of the O-allyl salicylaldehyde can be a competing reaction. Optimizing the solvent and temperature can help minimize this side product.[3] |
| Formation of Benzofuran Isomers | - In some gold-catalyzed reactions of aryl propargyl ethers, a mixture of 2H-chromenes and benzofurans may be obtained.[2] The catalyst choice is critical; for example, [Au(IPr)(CH3CN)]SbF6 was found to be more active and did not require silver salt activation, potentially reducing side reactions.[2] |
| Use of Brønsted or Lewis Acids Alone | - In the context of hydrazine-catalyzed carbonyl-olefin metathesis, using trifluoroacetic acid (TFA) or a Lewis acid alone resulted in complete conversion of the starting material but yielded no desired 2H-chromene, with deallylated salicylaldehyde being the main product.[3] This highlights the specific role of the hydrazine catalyst in facilitating the desired transformation. |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing 2H-chromenes?
A1: The primary catalytic approaches for 2H-chromene synthesis can be categorized into three main types:
-
Transition Metal Catalysis : This includes methods utilizing palladium, iron, gold, chromium, and cobalt catalysts.[1][2] These reactions often involve processes like intramolecular alkyne-carbonyl metathesis, cycloisomerization of aryl propargyl ethers, and multicomponent reactions.[1][2]
-
Metal-Free Acid/Base Catalysis : This category encompasses reactions catalyzed by Brønsted and Lewis acids or bases, including some organocatalytic reactions.[2][6]
-
Enantioselective Organocatalysis : This approach focuses on the synthesis of chiral 2H-chromene derivatives using organocatalysts.[1][2]
Q2: How does the substitution pattern on the starting materials affect the reaction?
A2: The substitution pattern has a significant impact. For instance:
-
In the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes, sterically bulky groups on the allyl moiety can improve reaction outcomes.[3]
-
For palladium-catalyzed multicomponent reactions, aryl iodides bearing electron-withdrawing groups tend to give better yields.[1]
-
In some gold-catalyzed cycloisomerizations, substrates with strong electron-withdrawing groups may lead to the formation of benzofuran side products.[2]
Q3: What are some "green" or environmentally friendly approaches to 2H-chromene synthesis?
A3: Several methods aim to be more environmentally benign. One-pot, multicomponent reactions are inherently efficient as they reduce the number of synthetic steps and purification stages.[7][8] The use of water as a solvent, recyclable catalysts like expanded perlite, and solvent-free reaction conditions are also key aspects of green synthesis strategies for 2H-chromenes.[8][9] Deep Eutectic Solvents (DES) have also been employed as an environmentally friendly alternative to volatile organic solvents.[10]
Q4: Can you provide a general experimental protocol for a common 2H-chromene synthesis?
A4: Below is a general procedure for the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of an O-allyl salicylaldehyde, based on a published method.[3]
Experimental Protocol: Hydrazine-Catalyzed RCCOM
-
Preparation : To a 5 mL sealed tube, add the O-allyl salicylaldehyde substrate (0.1 mmol) and the [2.2.1]-bicyclic hydrazine catalyst (10 mol %, 0.01 mmol).
-
Solvent Addition : Add ethanol (0.5 mL) to the sealed tube.
-
Reaction : Seal the tube and heat the reaction mixture to 140 °C for 12 hours.
-
Work-up : After cooling to room temperature, the reaction mixture is concentrated and the crude product is purified by flash chromatography to yield the desired 2H-chromene.
Note: This is a general protocol and may require optimization for different substrates. For substrates with substitution on the pyran ring, increasing the catalyst loading to 20 mol% and switching the solvent to isopropanol may be necessary to improve the yield.[3]
Visualized Workflows and Mechanisms
Below are diagrams illustrating key concepts in 2H-chromene synthesis.
Caption: A troubleshooting workflow for addressing low product yield in 2H-chromene synthesis.
Caption: Catalyst-controlled regioselectivity in 2H-chromene synthesis.[5]
Caption: A general synthetic pathway for 2H-chromenes via RCCOM.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
Improving yield and purity of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Welcome to the technical support center for the synthesis and purification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of this compound and related flavonoid compounds.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in chromene synthesis are a common issue. Several factors in the reaction conditions can be optimized.[1][2] Consider the following:
-
Catalyst Choice and Loading: The catalyst plays a crucial role in chromene synthesis.[3] Ensure you are using an appropriate catalyst and optimize its molar percentage. Studies on similar syntheses have shown that catalyst loading can significantly impact reaction efficiency.[1]
-
Solvent Selection: The polarity and boiling point of the solvent can dramatically affect reaction rate and yield. Green solvents like water or ethanol mixtures have proven effective in some chromene syntheses.[3] It is recommended to screen a variety of solvents to find the optimal one for your specific reaction.[4]
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products or side reactions. An optimal temperature must be determined empirically.
-
Purity of Starting Materials: Ensure the purity of your reactants, particularly the substituted salicylaldehyde and the benzyl derivative. Impurities can interfere with the reaction and lead to side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to product degradation.
Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating significant impurity. How can I minimize side product formation?
Answer: The formation of impurities is often related to the reaction conditions and the stability of the reactants and products.
-
Control of Reaction Temperature: As mentioned, excessive heat can cause decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Hydroxylated compounds like the target molecule can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
-
Catalyst Selection: Some catalysts may have higher selectivity than others. Researching catalysts known for high selectivity in similar multicomponent reactions may be beneficial.[3][4] The dual acid-base behavior of some catalysts can selectively drive the formation of the desired product.[3]
-
pH Control: The pH of the reaction mixture can influence the reactivity of the phenolic hydroxyl groups and may contribute to side reactions. Buffering the reaction mixture could potentially improve selectivity.
Question 3: The purification of my crude product is proving difficult. The desired compound and impurities have very similar polarity. What purification strategies do you recommend?
Answer: Co-elution of compounds with similar polarity is a frequent challenge in the purification of flavonoids and related molecules.[5] A multi-step purification approach is often necessary.
-
Column Chromatography Optimization:
-
Adsorbent Choice: While silica gel is common, other stationary phases like polyamide, Sephadex LH-20, or macroporous resins (e.g., AB-8) can offer different selectivity.[5][6][7] Sephadex LH-20 is particularly recommended for separating polyphenols.[7]
-
Solvent System: A systematic trial of different solvent systems with varying polarities is crucial. Using a gradient elution, rather than an isocratic one, can improve separation. For reverse-phase columns, a gradient of methanol or acetonitrile in water is typically used.[8]
-
-
Recrystallization: This is a powerful technique for final purification if a suitable solvent or solvent system can be found.[9] The key is to identify a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9]
-
Preparative HPLC (Prep-HPLC): For achieving very high purity, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.[5][8] This technique offers superior separation power compared to standard column chromatography.
Question 4: How can I confirm the identity and purity of my final product?
Answer: A combination of spectroscopic and chromatographic methods should be used:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[6] A single, sharp peak is indicative of a pure compound.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]
-
FTIR Spectroscopy: This can confirm the presence of key functional groups (e.g., -OH, C=C, C-O).
-
Quantitative Data on Synthesis & Purification
The following tables provide representative data from studies on chromene synthesis and flavonoid purification to guide optimization efforts.
Table 1: Effect of Reaction Conditions on Chromene Synthesis Yield (Note: This is generalized data for chromene derivatives to illustrate trends)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dy@Hal-BS-g-C₃N₄ (10) | Water | Reflux | 1 | 95 | [1] |
| 2 | ZnO Nanoparticles (5) | Water | 60 | 2 | 92 | [2] |
| 3 | Pyridine-2-carboxylic acid (15) | Water-EtOH (1:1) | Reflux | 0.5 | 98 | [3] |
| 4 | Fe₃O₄@SiO₂-SO₃H (0.05g) | Methanol | 80 | 2 | 98 | [10] |
| 5 | No Catalyst | Water | Reflux | 12 | <10 | [1] |
Table 2: Comparison of Purification Techniques for Flavonoids
| Technique | Stationary Phase | Key Advantage | Typical Purity | Common Issues | Reference |
| Column Chromatography | Silica Gel | Scalable, cost-effective | 85-95% | Low resolution for isomers/analogs | [7] |
| Column Chromatography | Macroporous Resin | High capacity, good for crude extracts | >90% after optimization | Requires specific resin-solute matching | [6][11] |
| Recrystallization | N/A | High purity for final product | >99% | Finding a suitable solvent can be difficult | [9] |
| Preparative HPLC | C18 Reverse Phase | Highest resolution and purity | >98% | Expensive, lower throughput | [8] |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing chromene derivatives.[3][10] Optimization may be required.
-
Reactant Preparation: In a round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1 mmol), (3,4-dihydroxyphenyl)(phenyl)methanone (1 mmol, or a suitable benzyl precursor), and malononitrile (1.2 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent such as a 1:1 water/ethanol mixture (10 mL). Introduce the chosen catalyst (e.g., 15 mol% pyridine-2-carboxylic acid).[3]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Workup: Once the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, perform an aqueous workup by adding distilled water and extracting the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (gradient elution). For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (1:1)
-
-
Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the pure compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization [9]
-
Solvent Selection: Screen for a suitable solvent or solvent pair. The ideal solvent will dissolve the compound completely when hot but poorly when cold.
-
Dissolution: Place the semi-purified compound in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling process can be further slowed by insulating the flask.
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Below are diagrams illustrating key workflows and logical processes for the synthesis and purification of this compound.
Caption: Experimental workflow from synthesis to final product analysis.
Caption: Troubleshooting decision tree for low yield and purity issues.
Caption: Hypothesized reaction pathway for chromene ring formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02718G [pubs.rsc.org]
- 4. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 8. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 9. mt.com [mt.com]
- 10. jwent.net [jwent.net]
- 11. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Homoisoflavonoid Isomers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of homoisoflavonoid isomers. Here you will find troubleshooting guides for common experimental issues and frequently asked questions (FAQs) to support your research.
Troubleshooting Guides
This section addresses specific problems that may arise during the chromatographic separation of homoisoflavonoid isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping or partially merged peaks for two or more isomers in the chromatogram.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The selectivity of the chiral stationary phase (CSP) is critical for separating stereoisomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for flavonoids and related compounds.[1][2] If resolution is poor, consider screening different types of CSPs. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For normal-phase HPLC, vary the ratio of the alkane and alcohol (e.g., hexane/isopropanol).[2] For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase pH.[3][4] The addition of a small amount of an acidic or basic additive can also improve resolution. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve the resolution between closely eluting peaks by allowing more time for interaction with the stationary phase.[3] Experiment with flow rates between 0.6 and 1.0 mL/min.[3] |
| Temperature Fluctuations | Temperature can affect selectivity in chiral separations. Maintaining a consistent and optimized column temperature (e.g., 40°C) can improve resolution and peak shape.[3] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Difficulty in accurate peak integration and quantification.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with polar functional groups on homoisoflavonoids, causing tailing.[6][7] Using a highly deactivated (end-capped) column or operating at a lower mobile phase pH can minimize these interactions.[6] |
| Mismatched Sample Solvent and Mobile Phase | Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[5][7] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8] Dilute the sample and re-inject to see if peak shape improves. |
| Column Bed Deformation | Voids or channels in the column packing can cause peak tailing.[8] This may require replacing the column. |
Issue 3: Low Yield or Recovery After Preparative Separation
Symptoms:
-
A significantly lower amount of purified isomer is recovered than expected after preparative chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Instability | Homoisoflavonoids may be sensitive to temperature or pH. Supercritical Fluid Chromatography (SFC) operates at lower temperatures and can be a milder alternative to HPLC, potentially improving recovery. |
| Complex Sample Matrix | For natural product extracts, co-eluting impurities can interfere with the collection of the target isomers. High-speed counter-current chromatography (HSCCC) can be an effective initial purification step to enrich the homoisoflavonoid fraction before final chiral separation.[9] |
| Inefficient Fraction Collection | In preparative SFC, the use of stacked injections can improve throughput and collection efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating homoisoflavonoid enantiomers?
A1: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the enantioseparation of chiral compounds like homoisoflavonoids.[10][] SFC is often faster and considered a "greener" alternative due to its use of CO2 as the primary mobile phase component.[10]
Q2: How do I select the right chiral stationary phase (CSP) for my homoisoflavonoid isomers?
A2: There is no universal CSP for all chiral separations.[12] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a good starting point as they have shown broad applicability for the separation of flavonoids.[1][2] It is often necessary to screen several different CSPs to find the one that provides the best selectivity for your specific isomers.[13]
Q3: Can I use the same method for both analytical and preparative scale separations?
A3: While the same stationary and mobile phases can often be used, the method will need to be optimized for the different scales. For preparative scale, you will typically use a larger column diameter, a higher flow rate, and a larger injection volume. Method development often starts at the analytical scale to find the optimal separation conditions before scaling up.
Q4: My peaks are still not resolved even after trying different mobile phases. What else can I do?
A4: If mobile phase optimization is insufficient, consider the following:
-
Change the stationary phase: The selectivity of the column is the most powerful factor in achieving resolution.[13]
-
Adjust the temperature: Temperature can significantly alter selectivity in chiral separations, and in some cases, even reverse the elution order of enantiomers.[13]
-
Consider derivatization: In some cases, derivatizing the homoisoflavonoid isomers with a chiral reagent can create diastereomers that are easier to separate on a standard achiral column.[]
Q5: How can I confirm the purity of my separated isomers?
A5: Peak purity can be assessed using a diode array detector (DAD) or a mass spectrometer (MS). A DAD can acquire UV spectra across a peak; if the spectra are identical, the peak is likely pure.[14] An MS detector can provide mass spectral data across the peak, and any variation could indicate the presence of a co-eluting compound.[14]
Experimental Protocols & Data
Table 1: Example HPLC and SFC Method Parameters for Chiral Flavonoid Separation
| Parameter | HPLC Method Example | SFC Method Example |
| Column | Chiralpak® IA (amylose-based) | CHIRALPAK® AD-H |
| Dimensions | 4.6 x 250 mm, 5 µm | 10 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (95:5, v/v) | CO2/Ethanol |
| Flow Rate | 0.6 mL/min | 12 mL/min |
| Temperature | 25°C | 35°C |
| Detection | UV at 254 nm | UV at 220 nm |
| Reference | [2] |
Table 2: UPLC-MS/MS Parameters for Isoflavone Isomer Analysis
| Parameter | Setting |
| Column | ZORABX SB-C18 reversed-phase |
| Dimensions | 250 × 4.6 mm, 5 μm |
| Mobile Phase A | Acetonitrile with 0.1% formic acid |
| Mobile Phase B | Water with 0.1% formic acid |
| Flow Rate | 0.37 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) |
| Reference | [15] |
Visualizations
References
- 1. Evaluation of novel amylose and cellulose-based chiral stationary phases for the stereoisomer separation of flavanones by means of nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of flavonoid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of flavonoid isomers.
Question: Why am I seeing poor resolution or co-elution of my flavonoid isomers?
Answer:
Poor resolution is a frequent challenge in the separation of structurally similar flavonoid isomers. Several factors in your HPLC method can be optimized to improve the separation.
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated. A decline in performance over time can lead to peak broadening and loss of resolution.
-
System Suitability: Verify that your HPLC system is performing correctly by running a standard mixture with known separation characteristics.
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating flavonoid isomers.[1][2][3]
-
Solvent Selection: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol.[4]
-
Mobile Phase Additives: Adding a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[1][5][6]
-
Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly enhance the resolution of closely eluting isomers.[5][7]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.
-
Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and sometimes improved resolution.[1][3] However, excessively high temperatures might not always improve separation and can even be detrimental for some isomers.[1] A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.
-
-
Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution of flavonoid isomers.
Question: My peaks are tailing or showing fronting. How can I improve the peak shape?
Answer:
Poor peak shape, such as tailing or fronting, can compromise resolution and the accuracy of quantification.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.[9]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overload: Similar to tailing, severe mass overload can also cause fronting.
-
Solution: Decrease the injection volume.
-
Logical Relationship for Peak Shape Problems:
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Question: I'm observing fluctuating retention times. What could be the cause?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[9]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[9]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for flavonoid isomers?
A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) using a gradient elution.[1][5] A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase to a higher percentage over 30-60 minutes. Set the column temperature to 30-40°C and the flow rate to 0.8-1.0 mL/min.[1][2]
Q2: How do I separate chiral flavonoid isomers like flavanones?
A2: The separation of chiral flavonoid isomers (enantiomers) requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose.[10][11][12] The separation is often achieved using normal-phase chromatography with mobile phases like n-hexane/alcohol mixtures.[10]
Q3: Can I use methanol instead of acetonitrile in my mobile phase?
A3: Yes, methanol can be used as the organic modifier. However, acetonitrile generally has a lower viscosity and can provide better peak efficiency.[4] In some cases, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, which might be advantageous for resolving specific isomer pairs.
Q4: What detection wavelength should I use for flavonoids?
A4: Most flavonoids have strong UV absorbance between 254 nm and 370 nm. A diode-array detector (DAD) is highly recommended as it allows you to monitor multiple wavelengths simultaneously and to check for peak purity by comparing spectra across a peak.[4][13] Common wavelengths for monitoring are around 280 nm for flavanones and 350-370 nm for flavonols.[7]
Data Presentation: HPLC Parameters for Flavonoid Isomer Separation
Table 1: Mobile Phase Composition and its Effect on Resolution
| Flavonoid Isomer Pair | Mobile Phase A | Mobile Phase B | Gradient | Resolution (Rs) | Reference |
| Orientin / Isoorientin | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 1.87 | [1] |
| Vitexin / Isovitexin | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 10.30 | [1] |
| Quercetin-3-O-robinobioside / Rutin | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 1.93 | [1] |
| Caffeic Acid / Vanillic Acid | 0.1% Phosphoric Acid in Water | Acetonitrile | Gradient | Overlapping | [7] |
| Ferulic Acid / p-Coumaric Acid | 0.1% Phosphoric Acid in Water | Acetonitrile | Gradient | Overlapping | [7] |
Table 2: Effect of Column Temperature on Isomer Separation
| Flavonoid Isomer Pair | Column Temperature (°C) | Resolution (Rs) | Reference |
| Quercetin derivatives | 30 | 1.15 | [1] |
| Quercetin derivatives | 40 | 1.93 | [1] |
| Apigenin derivatives | 20 | 10.83 | [1] |
| Apigenin derivatives | 30 | 9.64 | [1] |
| Apigenin derivatives | 40 | 10.30 | [1] |
Experimental Protocols
Protocol 1: General Method for Flavonoid Isomer Separation on a C18 Column
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, thermostatted column compartment, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10-40% B (linear gradient)
-
40-45 min: 40-10% B (linear gradient)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Detection: Diode-array detector monitoring at 280 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).
Experimental Workflow Diagram:
Caption: General experimental workflow for HPLC analysis of flavonoid isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Minimizing degradation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene during extraction
Welcome to the technical support center for the extraction of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and maximizing the yield of this target compound during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant matrix to release the compound. | Ensure the plant material is finely ground to a consistent particle size. Pre-treatment of the material, if applicable, should be uniform. |
| Inappropriate Solvent Polarity: The solvent system may not be optimal for solubilizing this compound. | Use a polar solvent such as ethanol or methanol. An aqueous mixture, particularly 60% ethanol, has been shown to be effective for extracting phenolic compounds from Caesalpinia sappan.[1] | |
| Insufficient Extraction Time or Temperature: The extraction parameters may not be adequate for efficient mass transfer of the compound. | For Ultrasound-Assisted Extraction (UAE), an extraction time of approximately 20 minutes at around 70°C has been found to be optimal for related compounds from the same source.[2] For other methods, empirical optimization is necessary. | |
| Degradation of Target Compound (Observed by Browning of Extract or Low Purity) | Oxidation: The trihydroxy substitution pattern on the aromatic rings makes the compound susceptible to oxidation, which is often accelerated by heat and light. | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent in small quantities. |
| Thermal Degradation: High temperatures during extraction can lead to the breakdown of the chromene structure. | - Employ low-temperature extraction methods like maceration or percolation if possible.- For heat-assisted methods like UAE or reflux, carefully control the temperature. For UAE of compounds from Caesalpinia sappan, a temperature of approximately 69.9°C is recommended.[2] Avoid prolonged exposure to high temperatures. | |
| pH-Induced Degradation: The stability of related phenolic compounds is known to be pH-dependent. Alkaline conditions can promote oxidation and degradation. | Maintain a slightly acidic pH of the extraction solvent (e.g., pH 3-5). This has been shown to improve the stability of similar compounds like brazilein from the same plant source.[3] | |
| Photodegradation: Exposure to UV or even visible light can induce degradation of phenolic compounds. | - Protect the extraction vessel from light by using amber glassware or by wrapping it in aluminum foil.- Minimize the exposure of the extract to light during subsequent processing steps. | |
| Poor Reproducibility of Results | Inconsistent Plant Material: Variations in the source, age, and pre-processing of the plant material can lead to different phytochemical profiles. | - Use plant material from a consistent and reputable source.- Standardize the drying and grinding procedures for the raw material. |
| Variable Extraction Parameters: Minor fluctuations in temperature, time, solvent-to-solid ratio, or ultrasonic power can affect extraction efficiency. | - Precisely control all extraction parameters using calibrated equipment.- Ensure consistent stirring or agitation to maintain a homogenous mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of this compound during extraction?
A1: The primary cause of degradation is oxidation, which is facilitated by factors such as elevated temperature, exposure to light, and non-optimal pH (especially alkaline conditions). The presence of multiple hydroxyl groups on the aromatic rings makes the molecule particularly susceptible to oxidative breakdown.
Q2: Which solvent is best suited for the extraction of this compound?
A2: Polar solvents are most effective. Ethanol and its aqueous solutions are highly recommended. Specifically, a 60% ethanol-water mixture has been shown to be optimal for the ultrasound-assisted extraction of total phenolic compounds from Caesalpinia sappan, the natural source of this compound.[1]
Q3: Is it necessary to use advanced extraction techniques like Ultrasound-Assisted Extraction (UAE)?
A3: While traditional methods like maceration can be used, UAE offers several advantages, including reduced extraction times and potentially higher yields. Studies on the extraction of compounds from Caesalpinia sappan have demonstrated the effectiveness of UAE.[1][2][4] However, careful optimization of parameters is crucial to prevent thermal degradation.
Q4: How can I monitor the degradation of the target compound during method development?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the concentration of this compound. A decrease in the peak area corresponding to the target compound, or the appearance of new peaks, can indicate degradation.
Q5: Should the extraction be performed under acidic or alkaline conditions?
A5: It is highly recommended to perform the extraction under slightly acidic conditions (pH 3-5). Related compounds from the same source, such as brazilein, exhibit greater stability in acidic to neutral pH ranges, while alkaline conditions can lead to rapid degradation.[3]
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of phenolic compounds from Caesalpinia sappan.
Materials and Equipment:
-
Dried and finely powdered Caesalpinia sappan heartwood
-
60% Ethanol (v/v) in deionized water
-
Ultrasound bath or probe sonicator with temperature control
-
Amber glass extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh the powdered plant material.
-
Solvent Addition: Add the 60% ethanol solvent to the plant material in an amber glass vessel. The recommended solvent-to-solid ratio is approximately 30:1 (mL/g).[2]
-
Ultrasonication: Place the vessel in the ultrasound bath or immerse the probe. Set the temperature to 70°C and the extraction time to 20 minutes.[2]
-
Filtration: After extraction, separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.
-
Storage: Store the final extract in an amber vial at -20°C or lower to prevent degradation.
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction
| Parameter | Optimized Value | Reference |
| Solvent | 60% Ethanol in Water | [1] |
| Temperature | 69.9 °C | [2] |
| Solvent-to-Solid Ratio | 29.9 mL/g | [2] |
| Extraction Time | 20.2 minutes | [2] |
Visualizations
Caption: Optimized workflow for the Ultrasound-Assisted Extraction of this compound.
Caption: Key factors leading to the degradation of this compound during extraction.
References
Technical Support Center: Enhancing the Bioavailability of Chromene-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromene-based inhibitors. Our goal is to help you overcome common experimental hurdles and enhance the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: My chromene-based inhibitor shows excellent in vitro activity but poor efficacy in animal models. What could be the reason?
A1: A common reason for this discrepancy is poor oral bioavailability.[1] Chromene derivatives are often lipophilic and have low aqueous solubility, which limits their absorption in the gastrointestinal tract.[2] This leads to low plasma concentrations of the drug, resulting in reduced efficacy in vivo. It is crucial to assess the pharmacokinetic properties of your compound early in development.[3]
Q2: What are the most common strategies to enhance the oral bioavailability of poorly soluble chromene-based inhibitors?
A2: Several formulation strategies can significantly improve the bioavailability of these compounds. The most common approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.[2]
-
Solid Dispersions: Dispersing the chromene inhibitor in a polymer matrix can enhance its solubility and dissolution rate.[4]
-
Lipid-Based Formulations: These are a popular and effective choice for lipophilic drugs. They can maintain the drug in a solubilized state in the gut, improving absorption.[3][5][6] Common types include:
-
Oil solutions
-
Emulsions
-
Self-Emulsifying Drug Delivery Systems (SEDDS)[7]
-
-
Cyclodextrin Complexation: Encapsulating the inhibitor within cyclodextrin molecules can increase its aqueous solubility.[4]
Q3: How do I choose the right bioavailability enhancement strategy for my specific chromene derivative?
A3: The choice of strategy depends on the physicochemical properties of your compound, such as its solubility, lipophilicity (LogP), and melting point.[8] A systematic approach is recommended:
-
Characterize your compound: Determine its aqueous solubility at different pH values and its LogP.
-
Screening of formulations: Start with simple formulations like co-solvents or pH modifications.[2]
-
Advanced Formulations: If simple methods are insufficient, explore more advanced techniques like lipid-based systems or solid dispersions.[1][7]
Q4: Are there any analytical challenges I should be aware of when working with these formulations?
A4: Yes, developing and validating analytical methods for formulated drugs can be challenging. For lipid-based formulations, you may need to develop specific extraction methods to separate the drug from the lipid excipients before analysis by HPLC or LC-MS/MS. For solid dispersions, ensuring complete drug extraction from the polymer matrix is critical for accurate quantification.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in in vivo pharmacokinetic data. | 1. Poor aqueous solubility leading to erratic absorption. 2. Food effects influencing absorption. 3. Instability of the compound in the GI tract. | 1. Improve the formulation using techniques like SEDDS or nanosuspensions to ensure more consistent absorption. 2. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).[9] 3. Conduct in vitro stability studies in simulated gastric and intestinal fluids. |
| Precipitation of the compound upon dilution of a stock solution in aqueous buffer. | The compound has low aqueous solubility, and the buffer has a lower solubilizing capacity than the stock solvent (e.g., DMSO). | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not affect the biological assay. 3. Use a formulation approach, such as cyclodextrin complexation, to increase aqueous solubility. |
| In vitro release studies show a very slow or incomplete release of the drug. | 1. The formulation is not effectively releasing the drug. 2. The drug has very low solubility in the release medium. 3. Inappropriate dissolution apparatus or method. | 1. Optimize the formulation (e.g., change the polymer in a solid dispersion or the surfactant in a lipid-based system). 2. Add a surfactant to the release medium to improve the solubility of the drug (maintain sink conditions). 3. Ensure the chosen dissolution method is appropriate for your formulation (e.g., dialysis-based methods for nanoparticles). |
| Low oral bioavailability despite using a lipid-based formulation. | 1. The formulation is not dispersing correctly in vivo. 2. The drug is susceptible to first-pass metabolism in the liver. 3. The drug is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Evaluate the dispersion of the formulation in simulated intestinal fluids. 2. Investigate the metabolic stability of the compound using liver microsomes. 3. Conduct in vitro Caco-2 permeability assays to assess P-gp mediated efflux. |
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected Chromene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Chromene Derivative 7f | HepG-2 | 1.63 | [10] |
| Chromene Derivative 7f | MCF-7 | 1.72 | [10] |
| Chromene Derivative 7f | HCT-116 | 2.15 | [10] |
| Chromene Derivative 7a | HepG-2 | 3.42 | [10] |
| Chromene Derivative 7a | MCF-7 | 3.89 | [10] |
| Chromene Derivative 7a | HCT-116 | 4.12 | [10] |
| 4-Clpgc | K562 | 102 | [11] |
| pgc | K562 | 278 | [11] |
Table 2: Examples of Bioavailability Enhancement for Poorly Soluble Drugs
| Formulation Strategy | Example Drug | Fold Increase in Bioavailability | Reference |
| Pickering Emulsion | Poorly soluble drug | 2.76 (compared to pure drug) | [5] |
| Solid Lipid Nanoparticles (SLNs) | Rosuvastatin Calcium | 2.2 | [12] |
| O/W Emulsion | Griseofulvin | ~3-4 (based on excretion rate) | [6] |
| Chromone Derivative 6 (unformulated) | - | F = 0.46% (poor bioavailability) | [1] |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study using Dialysis Method
This protocol is suitable for evaluating the release of a chromene-based inhibitor from a nano-formulation (e.g., nanoparticles, liposomes).
Materials:
-
Dialysis tubing (with appropriate molecular weight cut-off, MWCO)
-
Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Accurately weigh and transfer a specific amount of the formulation into the dialysis bag.
-
Seal both ends of the dialysis bag securely.
-
Place the dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium.
-
Place the vessel in a shaking incubator (e.g., 100 rpm) at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general workflow for assessing the oral bioavailability of a chromene-based inhibitor. All animal experiments must be conducted in accordance with approved animal care and use protocols.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing vehicles (one for intravenous administration, e.g., a solution with co-solvents, and one for oral administration, e.g., the test formulation)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Divide the animals into two groups: Intravenous (IV) and Oral (PO).
-
Fast the animals overnight prior to dosing, with free access to water.
-
IV Group: Administer a single bolus IV dose of the inhibitor solution via the tail vein.
-
PO Group: Administer a single oral dose of the inhibitor formulation via oral gavage.
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for developing and evaluating chromene-based inhibitors.
References
- 1. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment of oral lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy studies of chromene-based compounds in triple-negative breast cancer - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene and related flavonoid compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte signal across different sample lots. | Variable Matrix Effects: Different biological samples (e.g., plasma, urine from different individuals) can have varying compositions of endogenous components, leading to inconsistent ion suppression or enhancement.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[2][3][4] 2. Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to mimic the sample composition.[2] 3. Standard Addition: For a few samples, the method of standard addition can be used to accurately quantify the analyte in the presence of matrix effects.[5] |
| Low analyte sensitivity or signal-to-noise ratio. | Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[2][6][7] This is a common issue with electrospray ionization (ESI).[1] | 1. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][8] 2. Optimize Chromatography: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of the analyte from the matrix interferences.[2][9] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5][10] 4. Switch Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI for certain compounds.[11] |
| Inconsistent peak shapes or retention time shifts. | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the analytical column, affecting the retention and peak shape of the analyte.[6][12] | 1. Enhanced Sample Cleanup: Utilize advanced sample preparation techniques like HybridSPE®-Phospholipid removal plates for plasma samples to specifically target problematic matrix components.[13][14] 2. Use a Divert Valve: Program the LC system to divert the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run to prevent source contamination.[10] |
| Unexpectedly high analyte signal (ion enhancement). | Ion Enhancement: Certain matrix components can enhance the ionization efficiency of the analyte, leading to an overestimation of its concentration.[2][15] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will also experience ion enhancement, allowing for accurate correction of the analyte signal.[2][3][4] 2. Improve Chromatographic Separation: Separate the analyte from the components causing ion enhancement. 3. Thoroughly Evaluate Matrix Effects: Use post-column infusion or post-extraction spike experiments to identify the regions of ion enhancement in the chromatogram.[5][10] |
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[2][15] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][7][10] The "matrix" refers to all components in the sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous substances.[2]
2. How can I assess the presence of matrix effects for this compound?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[5][10]
-
Quantitative Assessment (Post-Extraction Spike): The response of the analyte in a standard solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration.[10][16] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[16]
3. What are the most effective strategies to mitigate matrix effects?
A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like protein precipitation.[2][8]
-
Chromatographic Separation: Modifying the LC method to separate the analyte from co-eluting matrix components is crucial.[2][9]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[2][3][17][18] If a SIL-IS is unavailable, a structural analog may be used, but its effectiveness must be carefully validated.
4. When should I use matrix-matched calibration curves?
Matrix-matched calibration curves are recommended when a blank matrix is readily available and the matrix effect is consistent across different sources of the matrix.[2] This involves preparing the calibration standards in the same biological matrix as the samples to be analyzed. This approach helps to compensate for systematic matrix effects.
5. Can simple dilution of my sample reduce matrix effects?
Yes, sample dilution can be a straightforward and effective way to reduce the concentration of interfering matrix components.[5][10] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Matrix Effect (%)* | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 80 (Suppression) | > 90 | Fast and simple | Prone to significant matrix effects, especially from phospholipids.[13] |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | 70 - 95 | Good for removing salts and highly polar interferences.[8] | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 85 - 105 | Highly selective, provides cleaner extracts and reduces matrix effects significantly.[2][8] | Method development can be more complex and time-consuming. |
| HybridSPE®-Phospholipid | > 95 | > 90 | Specifically targets and removes phospholipids, a major source of matrix effects in plasma.[13][14] | Higher cost compared to PPT. |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect.
Table 2: Impact of Internal Standard Type on Quantitation Accuracy
| Internal Standard Type | Typical Deviation from Nominal Concentration (%) | Compensation for Matrix Effects |
| No Internal Standard | Can be > 50% | None |
| Structural Analog IS | 5 - 20% | Partial, as it may not co-elute perfectly or experience the exact same ionization effects. |
| Stable Isotope-Labeled IS | < 15% | Excellent, as it co-elutes and has nearly identical physicochemical properties to the analyte.[3][4][17][18] |
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound.
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of solutions:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent at a known concentration.
-
Set B (Post-Spike Matrix Sample): Extract a blank matrix sample using your chosen sample preparation method. Spike the analyte and internal standard into the final, dried, and reconstituted extract at the same concentration as Set A.
-
-
Analyze both sets by LC-MS.
-
Calculate the Matrix Effect (ME): ME (%) = (Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A) * 100
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition the SPE Cartridge: Use a suitable mixed-mode or reversed-phase SPE cartridge. Condition with methanol followed by water.
-
Load the Sample: Dilute the plasma sample with an acidic aqueous solution and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute: Elute the analyte with a stronger organic solvent, possibly with a modifier like formic acid or ammonia.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
Diagram 1: Workflow for Assessing Matrix Effects
A flowchart illustrating the workflows for both qualitative and quantitative assessment of matrix effects.
Diagram 2: Decision Tree for Mitigating Matrix Effects
A decision tree outlining the steps to take when a matrix effect is identified.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. selectscience.net [selectscience.net]
- 15. bataviabiosciences.com [bataviabiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 18. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the selectivity of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Technical Support Center: 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing the selectivity of this compound, a compound known to exhibit inhibitory activity against multiple targets, such as neuraminidase (NA) and xanthine oxidase (XO).[1][2]
Issue 1: Low Selectivity Index Between Target (Neuraminidase) and Off-Target (Xanthine Oxidase) Enzymes
Question: My derivatives of this compound show potent inhibition of my primary target, neuraminidase, but also significantly inhibit xanthine oxidase. How can I improve the selectivity for neuraminidase?
Answer:
Improving selectivity requires exploiting the differences between the binding sites of the target and off-target enzymes.[3][4][5] Here are several strategies you can employ, ranging from structural modifications to computational approaches.
Strategy 1: Structure-Based Design via Modification of Peripheral Phenyl Rings
The dihydroxy- and trihydroxy-phenyl moieties of the core structure are critical for activity but may also contribute to off-target binding through non-specific hydrogen bonding. Modifying these groups can introduce selectivity.
-
Experimental Protocol: Selective Methylation of Hydroxyl Groups
-
Protection: Selectively protect the more reactive hydroxyl groups. For instance, the catechol moiety (3',4'-dihydroxy) can be selectively protected using a boronic acid.
-
Methylation: Methylate the remaining free hydroxyl group(s) (e.g., the 7-OH group) using a mild methylating agent like dimethyl sulfate with a weak base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone).
-
Deprotection: Remove the protecting group to yield the selectively methylated derivative.
-
Screening: Assay the resulting compounds against both neuraminidase and xanthine oxidase to determine the selectivity index.
-
-
Rationale: Methylation of a hydroxyl group can disrupt a hydrogen bond that is critical for binding to the off-target protein (xanthine oxidase) but less important for the target (neuraminidase), thus improving selectivity.[6]
Strategy 2: Introduction of Steric Hindrance
Introducing bulky functional groups can create steric clashes in the more constrained binding pocket of an off-target enzyme.[3][4]
-
Experimental Protocol: Introduction of Bulky Substituents on the Benzyl Ring
-
Synthesis: Synthesize analogues of this compound with bulky substituents (e.g., tert-butyl, isopropyl) at various positions of the 3-benzyl group.
-
Purification: Purify the synthesized compounds using column chromatography or HPLC.
-
Characterization: Confirm the structures of the analogues using NMR and mass spectrometry.
-
Assay: Evaluate the inhibitory activity of the new compounds against both target and off-target enzymes.
-
-
Expected Outcome: A bulky group might be accommodated in the target's active site but clash with the off-target's active site, leading to a significant drop in off-target activity and an improved selectivity index.
Strategy 3: Computational Modeling to Guide Modifications
Utilize computational methods like molecular docking and molecular dynamics to predict which modifications are most likely to improve selectivity.[7]
-
Experimental Workflow:
-
Homology Modeling: If crystal structures are unavailable, build homology models of both neuraminidase and xanthine oxidase.
-
Molecular Docking: Dock the parent compound and a library of virtual derivatives into the active sites of both enzymes.
-
Analysis: Analyze the binding poses and interactions. Identify modifications that introduce favorable interactions with the target or unfavorable interactions (e.g., steric clashes) with the off-target.[3][4]
-
Synthesis and Testing: Synthesize and test the most promising candidates identified through computational analysis.
-
-
Visualization of Workflow:
Caption: Computational workflow for improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets for flavonoid-based compounds like this compound?
A1: Flavonoids are known to interact with a wide range of biological targets due to their phenolic nature and planar structures.[8] Common off-targets include various kinases, oxidoreductases (like xanthine oxidase), and enzymes with nucleotide-binding sites. It is crucial to perform broad-panel screening early in the development process to identify potential off-target interactions.
Q2: How can I quantitatively express the selectivity of my compound?
A2: Selectivity is typically expressed as a Selectivity Index (SI) , which is the ratio of the IC₅₀ (or Kᵢ) value for the off-target to the IC₅₀ (or Kᵢ) value for the target.
-
Formula: SI = IC₅₀ (Off-Target) / IC₅₀ (Target)
-
A higher SI value indicates greater selectivity for the target enzyme. For example, an SI of 100 means the compound is 100 times more potent against the target than the off-target.
Q3: My structural modifications have led to a loss of potency against my primary target. What should I do?
A3: This is a common challenge in medicinal chemistry, known as the "activity-selectivity trade-off."
-
Troubleshooting Steps:
-
Analyze the Structure-Activity Relationship (SAR): Identify which part of your modification is responsible for the potency loss. Was it the removal of a key interacting group or the introduction of an unfavorable steric or electronic feature?
-
Fine-Tuning: Instead of large, bulky groups, try smaller modifications. For example, if a methyl group improved selectivity but reduced potency, consider a fluoro or chloro substituent to alter electronics with minimal steric impact.
-
Hybrid Approaches: Combine features from different modifications. If one modification improves selectivity and another maintains potency, a hybrid molecule might achieve both goals.
-
-
Visualization of the Activity-Selectivity Relationship:
Caption: Balancing activity and selectivity through iterative modifications.
Q4: What in vitro assays are recommended for determining the selectivity profile?
A4: A standard approach involves using well-established enzymatic assays for both your target and potential off-targets.
-
For Neuraminidase: A fluorometric assay using the substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) is common. The rate of fluorescence increase corresponds to enzyme activity.
-
For Xanthine Oxidase: A spectrophotometric assay that measures the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Experimental Protocol: Comparative IC₅₀ Determination
-
Prepare Enzyme Solutions: Prepare stock solutions of neuraminidase and xanthine oxidase at appropriate concentrations.
-
Prepare Compound Dilutions: Create a serial dilution of your test compounds (e.g., from 100 µM to 1 nM).
-
Assay for Neuraminidase:
-
In a 96-well plate, add the enzyme and varying concentrations of your compound.
-
Incubate for a pre-determined time (e.g., 15 minutes).
-
Add the MUNANA substrate to initiate the reaction.
-
Measure the fluorescence at regular intervals.
-
-
Assay for Xanthine Oxidase:
-
In a 96-well plate, add the enzyme and varying concentrations of your compound.
-
Add the xanthine substrate to start the reaction.
-
Measure the absorbance at 295 nm over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.
-
Calculate the Selectivity Index.
-
-
Data Presentation:
Compound Neuraminidase IC₅₀ (µM) Xanthine Oxidase IC₅₀ (µM) Selectivity Index (XO/NA) Parent Compound 15.2 45.6 3.0 Derivative 1 (7-O-Methyl) 20.5 > 200 > 9.7 Derivative 2 (3'-tert-butyl) 18.1 150.3 8.3 Derivative 3 (4'-Fluoro) 14.8 60.1 4.1 (Note: Data are hypothetical and for illustrative purposes only.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 6. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve drug selectivity? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a reversible noncompetitive neuraminidase inhibitor with potential applications in influenza virus research.[1][2] The information presented is based on established methodologies for the analysis of structurally similar flavonoids and isoflavonoids, offering a framework for robust method development and validation.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
HPLC is a widely employed technique for the separation, identification, and quantification of flavonoid isomers and related compounds due to its high resolution and sensitivity.[3] A validated Reversed-Phase HPLC (RP-HPLC) method is considered a reliable approach for the determination of this compound.
The following table outlines typical parameters for an HPLC method suitable for the analysis of this compound, extrapolated from validated methods for similar flavonoids.[4][5][6]
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[4][5] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Phosphoric Acid)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV/Vis or Photodiode Array (PDA) Detector at an appropriate wavelength (e.g., 285 nm or 370 nm)[6][7] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30-40 °C[3][7] |
A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[5] Key validation parameters are summarized in the table below, with representative values from studies on similar compounds.
| Validation Parameter | Typical Acceptance Criteria/Values |
| Linearity (r²) | ≥ 0.999[3] |
| Accuracy (% Recovery) | 95-105%[3] |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3%[3] |
| Limit of Detection (LOD) | 0.03 - 0.964 µg/mL[5][8] |
| Limit of Quantification (LOQ) | 0.10 - 2.922 µg/mL[5][8] |
| Specificity | No interference from matrix components[4] |
| Robustness | Insensitive to small variations in method parameters |
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can offer advantages in specific applications. The following table compares HPLC with Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
| Feature | HPLC-UV/PDA | LC-MS/MS | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between stationary and mobile phases, detected by UV/Vis absorbance.[4] | Separation by LC followed by mass-based detection, providing molecular weight and structural information.[8][9] | Separation of volatile compounds in a gaseous mobile phase.[10] | Separation based on differential migration in an electric field. |
| Selectivity | Good, but can be limited for isomers with similar UV spectra.[3] | Excellent, highly specific due to mass fragmentation patterns.[9] | High for volatile and thermally stable compounds. | High, especially for charged molecules. |
| Sensitivity | Good (µg/mL to ng/mL range).[5] | Excellent (ng/mL to pg/mL range).[8] | Very high for suitable analytes. | High, requires small sample volumes.[11] |
| Sample Derivatization | Generally not required. | Often not required. | Often required for non-volatile compounds like flavonoids to increase volatility. | May be required for neutral compounds. |
| Instrumentation Cost | Moderate. | High. | Moderate. | Moderate to High. |
| Throughput | Moderate. | Moderate. | Can be high with automation. | High. |
| Primary Application | Routine quantification and quality control.[4][10] | Identification of unknowns, quantification of trace levels, and complex mixture analysis.[9] | Analysis of volatile and semi-volatile compounds. | Analysis of a wide range of molecules, including isomers. |
Experimental Protocols
Validated HPLC Method for Quantification
This protocol is a representative procedure based on established methods for flavonoid analysis.[4][5][6]
1.1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is common. For biological fluids, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[11]
1.2. Chromatographic Conditions:
-
Use the HPLC parameters outlined in the "Illustrative HPLC Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes before the first injection.
1.3. Analysis:
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
1.4. Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for HPLC method validation.
Caption: Potential signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. scienggj.org [scienggj.org]
- 6. inhort.pl [inhort.pl]
- 7. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
- 9. uab.edu [uab.edu]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene in Enzyme Assays: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzyme inhibitory activity of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene against key enzymatic targets. It is intended to serve as a resource for researchers in drug discovery and development, offering insights into its potential cross-reactivity and performance relative to established inhibitors. The information is presented through structured data tables, detailed experimental protocols, and illustrative diagrams to facilitate a clear understanding of its biochemical profile.
Executive Summary
This compound, a homoisoflavonoid isolated from Caesalpinia sappan L., has demonstrated notable inhibitory activity against viral neuraminidase. This guide explores its primary activity and potential for cross-reactivity with other enzymes, such as xanthine oxidase, a target for which other chromene derivatives have shown inhibitory potential. By comparing its performance with known inhibitors, this document aims to provide a framework for evaluating its selectivity and potential as a therapeutic agent.
Comparative Enzyme Inhibition Data
The following tables summarize the known inhibitory concentrations (IC50) of this compound against viral neuraminidases and provide a comparative landscape with established inhibitors of both neuraminidase and xanthine oxidase.
Table 1: Inhibitory Activity of this compound against Influenza Neuraminidase
| Virus Strain | IC50 (µM) |
| H1N1 | 34.6[1][2][3] |
| H3N2 | 39.5[1][2][3] |
| H9N2 | 50.5[1][2][3] |
Table 2: Comparative IC50 Values of Neuraminidase Inhibitors
| Compound | Target | IC50 |
| This compound | H1N1 Neuraminidase | 34.6 µM [1][2][3] |
| Oseltamivir Carboxylate | Influenza A and B Neuraminidase | 0.1 to 4.9 nM |
| Zanamivir | Influenza A and B Neuraminidase | Varies by strain |
| Peramivir | Influenza Neuraminidase | Sub-nanomolar to low nanomolar range |
| Laninamivir | Influenza Neuraminidase | 0.90 nM (H12N5), 1.83 nM (pH1N1), 3.12 nM (H2N2) |
Table 3: Comparative IC50 Values of Xanthine Oxidase Inhibitors
| Compound | Target | IC50 |
| This compound | Xanthine Oxidase | Data not available |
| Allopurinol | Xanthine Oxidase | 2.84 µM |
| Febuxostat | Xanthine Oxidase | Low nanomolar range |
| Quercetin | Xanthine Oxidase | Varies by study |
| Kaempferol | Xanthine Oxidase | Varies by study |
Note: Direct comparative studies of this compound against the listed inhibitors under identical experimental conditions are not currently available in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for key enzyme assays are provided below to enable researchers to conduct their own comparative studies.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence-based methods for determining neuraminidase inhibitory activity.
Materials:
-
This compound and comparator compounds
-
Influenza virus stock (e.g., H1N1, H3N2)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of each compound dilution to duplicate wells.
-
Add 25 µL of diluted virus to each well, except for the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the MUNANA substrate solution at a final concentration of 100 µM in assay buffer.
-
Add 50 µL of the MUNANA solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol outlines a standard spectrophotometric method for assessing xanthine oxidase inhibition.
Materials:
-
This compound and comparator compounds (e.g., Allopurinol)
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate Buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 50 µL of each compound dilution to duplicate wells.
-
Add 50 µL of xanthine solution (final concentration 100 µM) to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution (final concentration 0.05 U/mL) to all wells except the blank.
-
Immediately measure the absorbance at 295 nm at time 0 and then every minute for 15 minutes.
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the enzyme assays and potential signaling pathways.
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Caption: Inhibition of the xanthine oxidase pathway by this compound.
Caption: Logical workflow for assessing enzyme inhibition and cross-reactivity.
Discussion and Future Directions
The available data indicates that this compound is a moderate inhibitor of influenza neuraminidase. Its IC50 values are in the micromolar range, which is significantly higher than clinically approved neuraminidase inhibitors that are effective at nanomolar concentrations. This suggests that while it possesses antiviral activity, further structural optimization would be necessary to enhance its potency for therapeutic consideration.
The potential for this compound to inhibit xanthine oxidase is plausible given that other flavonoids and chromene structures have demonstrated such activity. To establish a comprehensive cross-reactivity profile, it is imperative to test this compound against a panel of enzymes, including xanthine oxidase and other relevant off-targets. The detailed protocols provided in this guide offer a starting point for such investigations.
For drug development professionals, the key takeaway is the need for broad-spectrum enzymatic and cellular screening to fully characterize the selectivity of this compound. Understanding its polypharmacology is crucial for predicting potential off-target effects and identifying any additional therapeutic opportunities. Future research should focus on obtaining direct, head-to-head comparative data against a wider range of enzymes and utilizing the described methodologies to ensure data consistency and comparability.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
2H-Chromene Derivatives as Antiviral Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Among the myriad of heterocyclic compounds explored, 2H-chromene derivatives have garnered significant attention due to their broad-spectrum antiviral activities. This guide provides a comparative analysis of the efficacy of various 2H-chromene derivatives against different viruses, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of 2H-chromene derivatives is summarized below, with key performance indicators such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI). A higher SI value (CC50/IC50 or CC50/EC50) indicates a more favorable safety profile for the compound.[1]
| Derivative Class | Compound | Virus | Assay | IC50 (µM) | EC50 (µg/mL) | CC50 (µM) | SI | Reference |
| 2-Aryl-4H-chromen-4-one | 2a (Aryl: thiophen-2-yl) | Chikungunya virus (ChikV) | CPE Reduction | 0.44 | - | >44 | ≥100 | [2] |
| 2b (Aryl: pyridin-3-yl) | Chikungunya virus (ChikV) | CPE Reduction | 0.45 | - | >100 | ≥100 | [2] | |
| 2g (Aryl: 4-CN-C6H4) | Chikungunya virus (ChikV) | CPE Reduction | 2.02 | - | >100 | >49.5 | [2] | |
| 2,2-Dimethyl-2H-chromene | C6 | Potato Virus Y (PVY) | Inactivation Assay | - | 56.7 | - | - | [3] |
| C50 | Potato Virus Y (PVY) | Inactivation Assay | - | 53.3 | - | - | [3] | |
| Octahydro-2H-chromene | 10i (Hydroxy-derivative) | Influenza A/H1N1 | CPE Reduction | - | - | - | - | [4] |
| 11i (Fluoro-derivative) | Influenza A/H1N1 | CPE Reduction | - | - | - | - | [4] | |
| Flavanone Derivatives | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/H1N1 | In vitro assay | 6 | - | >900 | 150 | [5] |
| Influenza A/H5N2 | In vitro assay | - | - | - | 53 | [5] | ||
| Influenza B | In vitro assay | - | - | - | 42 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to evaluate the ability of a compound to inhibit the destructive effects of a virus on host cells.
Materials:
-
96-well cell culture plates
-
Appropriate host cell line (e.g., Vero cells for Chikungunya virus, MDCK cells for Influenza)
-
Cell culture medium (e.g., MEM supplemented with 2-5% FBS)
-
Virus stock of known titer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Neutral red or Crystal Violet stain
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection and Treatment:
-
For pre-treatment protocols, add the compound dilutions to the cell monolayer and incubate for a specified period before adding the virus.
-
For co-treatment protocols, mix the compound dilutions with the virus inoculum and add the mixture to the cells.
-
For post-treatment protocols, infect the cells with the virus first, and then add the compound dilutions.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Staining:
-
Remove the medium and fix the cells with 4% formaldehyde for 20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 30 minutes.
-
Wash the plates to remove excess stain and allow them to dry.
-
-
Quantification:
-
Solubilize the stain using methanol or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for Crystal Violet) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the cell control (no virus, no compound) and virus control (virus, no compound) wells. The EC50 value is determined by regression analysis of the dose-response curve.
Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the production of infectious virus particles.
Materials:
-
6-well or 12-well cell culture plates
-
Host cell line (e.g., MDCK for Influenza)
-
Virus stock
-
Test compounds
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal Violet stain
Procedure:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible (typically 2-3 days for influenza virus).
-
Staining:
-
Fix the cells with formaldehyde.
-
Stain with Crystal Violet to visualize the plaques.
-
-
Quantification: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The antiviral mechanisms of 2H-chromene derivatives often involve targeting specific viral proteins or processes. The following diagrams illustrate some of the known mechanisms.
Caption: Inhibition of PVY virion assembly by a 2,2-dimethyl-2H-chromene derivative (C50).[3]
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Rational design of 2 H-chromene-based antiphytovirals that inhibit virion assembly by outcompeting virus capsid-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. Rational design of 2H-chromene-based antiphytovirals that inhibit virion assembly by outcompeting virus capsid-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Comparative Docking Analysis of Homoisoflavonoids as Neuraminidase Inhibitors
For Immediate Release
In the ongoing quest for novel antiviral agents, researchers are increasingly turning to natural compounds. Among these, homoisoflavonoids have emerged as a promising class of molecules with the potential to inhibit influenza virus neuraminidase, a critical enzyme for viral propagation. This guide provides a comparative overview of the inhibitory effects of various homoisoflavonoids on neuraminidase, supported by in silico docking studies and in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-influenza therapies.
Comparative Inhibitory Activity of Homoisoflavonoids
The inhibitory potential of a panel of homoisoflavonoids isolated from Caesalpinia sappan has been evaluated against several influenza A virus neuraminidase subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values provide a quantitative measure of the potency of each compound. Oseltamivir, a clinically approved neuraminidase inhibitor, is included for comparison.
| Compound | Neuraminidase Subtype | IC50 (µM)[1] |
| Sappanone A | H1N1 | 0.7 |
| H3N2 | 1.1 | |
| H9N2 | 1.0 | |
| Sappanone B | H1N1 | 134.5 |
| H3N2 | 145.2 | |
| H9N2 | 120.8 | |
| 3-Deoxysappanone B | H1N1 | 34.6 |
| H3N2 | 43.2 | |
| H9N2 | 38.9 | |
| Sappanol | H1N1 | 197.1 |
| H3N2 | 195.6 | |
| H9N2 | 167.7 | |
| Episappanol | H1N1 | 204.4 |
| H3N2 | 192.9 | |
| H9N2 | 178.2 | |
| 4-O-Methylsappanol | H1N1 | 42.8 |
| H3N2 | 55.4 | |
| H9N2 | 49.3 | |
| Oseltamivir | H1N1 | 0.0058 |
| H3N2 | 0.0056 | |
| H9N2 | 0.0012 |
Experimental Protocols
Molecular Docking Protocol
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their target proteins. A generalized protocol for the docking of homoisoflavonoids against influenza neuraminidase is outlined below. This protocol is a synthesis of methodologies reported in various studies on flavonoid and homoisoflavonoid docking.[2][3]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target influenza virus neuraminidase (e.g., H1N1 subtype, PDB ID: 3NSS) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structures of the homoisoflavonoid ligands are drawn using chemical drawing software like ChemDraw or retrieved from databases such as PubChem.
-
The 2D structures are converted to 3D structures and energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms, and the structures are saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the neuraminidase. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by identifying the active site residues.
-
The grid parameter file is generated, specifying the grid box dimensions and coordinates.
-
-
Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The prepared protein and ligand files, along with the grid parameter file, are provided as input.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (in kcal/mol) for each pose.
-
The conformation with the lowest binding energy is typically considered the most favorable binding mode.
-
-
Analysis of Results:
-
The docking results are visualized using molecular graphics software like PyMOL or Discovery Studio.
-
The interactions between the ligand and the active site residues of the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.
-
Neuraminidase Inhibition Assay Protocol (Fluorescence-Based)
This protocol describes a common in vitro method to determine the inhibitory activity of compounds against influenza neuraminidase.
-
Reagents and Materials:
-
Influenza virus neuraminidase (e.g., from H1N1, H3N2, or H9N2 strains).
-
Homoisoflavonoid compounds and control inhibitor (Oseltamivir).
-
Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Stop solution (e.g., ethanol and NaOH).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Serial dilutions of the homoisoflavonoid compounds and oseltamivir are prepared in the assay buffer.
-
A fixed concentration of the neuraminidase enzyme is added to each well of the 96-well plate.
-
The diluted compounds are then added to the respective wells containing the enzyme and incubated for a specific period (e.g., 30 minutes) at 37°C.
-
The MUNANA substrate is added to all wells to initiate the enzymatic reaction. The plate is incubated for another set period (e.g., 60 minutes) at 37°C, protected from light.
-
The enzymatic reaction is terminated by adding the stop solution.
-
The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
-
Data Analysis:
-
The percentage of neuraminidase inhibition is calculated for each compound concentration relative to the control wells (enzyme and substrate without inhibitor).
-
The IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Combining Molecular Docking and Molecular Dynamics to Predict the Binding Modes of Flavonoid Derivatives with the Neuraminidase of the 2009 H1N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene and Other Natural Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene against other natural inhibitors targeting key enzymes in viral infections and inflammatory diseases. The data presented herein is collated from various experimental studies to offer an objective performance assessment.
Executive Summary
This compound, a natural compound isolated from the heartwood of Caesalpinia sappan L., has demonstrated notable inhibitory activity against viral neuraminidase and is a potential inhibitor of xanthine oxidase. This guide compares its efficacy, based on half-maximal inhibitory concentration (IC50) values, with a selection of other natural compounds that inhibit these enzymes. The presented data highlights the potential of these natural molecules as candidates for further investigation in drug discovery and development.
Data Presentation: Comparative Inhibitory Efficacy
The following tables summarize the quantitative data on the inhibitory activities of this compound and other selected natural inhibitors against neuraminidase and xanthine oxidase.
Table 1: Comparison of Neuraminidase Inhibitory Activity of Natural Compounds
| Compound | Source | Target | IC50 (µM) |
| This compound | Caesalpinia sappan L. | Neuraminidase (H1N1) | 34.6[1] |
| This compound | Caesalpinia sappan L. | Neuraminidase (H3N2) | 39.5[1] |
| This compound | Caesalpinia sappan L. | Neuraminidase (H9N2) | 50.5[1] |
| Natural Glycosides | Various medicinal plants | Neuraminidase | 0.094 - 97.275[2] |
| Garcinia Acid | Garcinia atroviridis | Neuraminidase (H1N1) | 56.71 - 57.85 (µg/mL) |
| Naringenin | Garcinia atroviridis | Neuraminidase (H1N1) | 123 (µg/mL) |
Table 2: Comparison of Xanthine Oxidase Inhibitory Activity of Natural Compounds
| Compound | Source | IC50 (µM) |
| This compound | Potential inhibitor, specific IC50 not yet reported | - |
| 5-O-caffeoylshikimic acid | Smilacis Glabrae Rhizoma | 13.96[3] |
| Quercetin | Smilacis Glabrae Rhizoma | Reported as a known inhibitor[3] |
| Astilbin | Smilacis Glabrae Rhizoma | Reported as a known inhibitor[3] |
| Luteolin | - | 4.8[4] |
| Caffeic Acid | - | 65.58 - >50 |
| Acacetin | Agastache rugosa | 0.58[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neuraminidase Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase. The most common method is a fluorescence-based assay using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[1][6] Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be measured with a fluorometer. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Protocol:
-
Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a sufficient viral titer.[3]
-
Inhibitor Preparation: The test compounds, including this compound and other natural inhibitors, are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Reaction:
-
In a 96-well plate, the diluted virus is pre-incubated with the various concentrations of the inhibitor for a specific period (e.g., 30 minutes) at room temperature.[7]
-
The MUNANA substrate is then added to each well, and the plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).[1][7]
-
-
Reaction Termination and Measurement: A stop solution (e.g., ethanol and NaOH mixture) is added to each well to terminate the enzymatic reaction.[1][3] The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of approximately 355-360 nm and an emission wavelength of around 460 nm.[1][3]
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in neuraminidase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.[1][6]
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the inhibitory effect of a compound on xanthine oxidase, the enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The most common method is a spectrophotometric assay that measures the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[8][9]
Protocol:
-
Reagent Preparation:
-
A phosphate buffer (e.g., 70 mM, pH 7.5) is prepared.
-
A solution of xanthine oxidase (e.g., 0.01 units/mL in phosphate buffer) is prepared fresh before use.[8]
-
A substrate solution of xanthine (e.g., 150 µM in phosphate buffer) is prepared.[8]
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Reaction:
-
In a cuvette or a 96-well plate, the test solution (inhibitor) is pre-incubated with the xanthine oxidase enzyme solution at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).[8]
-
The reaction is initiated by adding the xanthine substrate solution.
-
-
Measurement: The increase in absorbance at 293-295 nm is recorded over a period of time (e.g., 3-4 minutes) using a spectrophotometer.[8]
-
IC50 Calculation: The percentage of xanthine oxidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentrations.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the discussed inhibitors.
Caption: Influenza Virus Lifecycle and the Role of Neuraminidase.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistabionatura.com [revistabionatura.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Reproducibility of Bioassays for 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassays for 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a naturally occurring compound with known inhibitory activity against neuraminidase and potential activity against xanthine oxidase. The focus of this document is to objectively assess the reproducibility of these bioassays by comparing the performance of this compound with established alternative inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
I. Comparative Analysis of Neuraminidase Inhibition
This compound has been identified as a reversible, noncompetitive inhibitor of viral neuraminidase[1]. Neuraminidase is a critical enzyme for the release of progeny virions from infected cells, making it a key target for antiviral drug development. The reproducibility of neuraminidase inhibition assays is crucial for the reliable evaluation of potential inhibitors.
Data Presentation: Neuraminidase Inhibitor Performance
| Compound | Target Influenza Strain | IC50 (µM) | Standard Deviation (SD) | Assay Type | Reference |
| This compound | H1N1 | 34.6 | Not Reported | Not Specified | [1] |
| H3N2 | 39.5 | Not Reported | Not Specified | [1] | |
| H9N2 | 50.5 | Not Reported | Not Specified | [1] | |
| Oseltamivir | Influenza A/Texas | 0.00018 | ± 0.00011 µM | Fluorescence-based | |
| Influenza B/Yamagata | 0.01676 | ± 0.00410 µM | Fluorescence-based | ||
| Zanamivir | Influenza A (H1N1) | ~0.0006 | Not Reported | Fluorescence-based | |
| Influenza A (H3N2) | ~0.0013 | Not Reported | Fluorescence-based | ||
| Influenza B | ~0.0025 | Not Reported | Fluorescence-based |
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is a generalized representation of a typical fluorescence-based neuraminidase inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES buffer (pH 6.5) containing 4 mM CaCl2.
-
Substrate Solution: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) dissolved in assay buffer to a final concentration of 100 µM.
-
Enzyme Solution: Dilute the influenza virus preparation containing neuraminidase in cold assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds (e.g., this compound, Oseltamivir) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization: Neuraminidase Action and Inhibition
Caption: Influenza virus release and the inhibitory action of this compound on neuraminidase.
II. Comparative Analysis of Xanthine Oxidase Inhibition
This compound has also been investigated as a potential inhibitor of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid, and its overactivity is implicated in hyperuricemia and gout.
Data Presentation: Xanthine Oxidase Inhibitor Performance
The following table compares the IC50 values of a structurally related compound, 7,3',4'-trihydroxyisoflavone, with the established xanthine oxidase inhibitors, Allopurinol and Febuxostat. The inclusion of standard deviation for the isoflavone provides an indication of the expected reproducibility for this class of compounds in the xanthine oxidase inhibition assay.
| Compound | IC50 (µM) | Standard Deviation (SD) | Assay Type | Reference |
| 7,3',4'-Trihydroxyisoflavone | 16.8 | ± 1.2 µM | Spectrophotometric | [5] |
| Allopurinol | ~2.9 | Not Reported | Spectrophotometric | |
| Febuxostat | ~0.0018 | Not Reported | Spectrophotometric | |
| Quercetin | 6.45 | Not Reported | Spectrophotometric | [6] |
| Luteolin | 2.45 | Not Reported | Spectrophotometric | [7] |
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol outlines a standard method for assessing xanthine oxidase inhibition.
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer (pH 7.5).
-
Substrate Solution: Xanthine dissolved in the phosphate buffer to a final concentration of 100 µM.
-
Enzyme Solution: Xanthine oxidase from bovine milk diluted in phosphate buffer to a concentration that provides a linear rate of uric acid production for at least 10 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds (e.g., this compound, Allopurinol) in the phosphate buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add 50 µL of the phosphate buffer.
-
Add 25 µL of each inhibitor dilution.
-
Add 25 µL of the enzyme solution and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the change in absorbance per minute (ΔOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
Mandatory Visualization: Xanthine Oxidase Pathway and Experimental Workflow
Caption: The xanthine oxidase pathway leading to uric acid and reactive oxygen species production.
Caption: A generalized experimental workflow for determining the IC50 of an enzyme inhibitor.
III. Conclusion and Recommendations
This compound demonstrates inhibitory activity against both neuraminidase and potentially xanthine oxidase. While direct comparisons of its potency are possible through IC50 values, a comprehensive assessment of the reproducibility of these findings is hampered by the lack of reported variability data for this specific compound.
For researchers investigating this compound or similar natural products, it is strongly recommended to:
-
Perform and Report Replicate Experiments: Conduct multiple independent assays to determine not only the mean IC50 but also the standard deviation or coefficient of variation. This is essential for establishing the reliability of the findings.
-
Include Standard Inhibitors: Always include well-characterized inhibitors (e.g., Oseltamivir, Allopurinol) as positive controls. This allows for the normalization of data and comparison across different experimental runs and laboratories.
-
Adhere to Standardized Protocols: Utilize established and well-documented assay protocols to minimize experimental variability.
By following these recommendations, the scientific community can build a more robust and reproducible dataset for novel enzyme inhibitors, ultimately accelerating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of neuraminidase enzyme assays using different substrates to measure susceptibility of influenza virus clinical isolates to neuraminidase inhibitors: report of the neuraminidase inhibitor susceptibility network [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AID 387152 - Inhibition of xanthine oxidase assessed as decrease of uric acid generation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Inhibition Analysis of Flavonoid Derivatives
For researchers and drug development professionals, understanding the comparative inhibitory potential of flavonoid derivatives is crucial for identifying promising therapeutic candidates. This guide provides a framework for analyzing and presenting such data, incorporating experimental protocols and pathway visualizations to facilitate clear and objective comparisons.
Comparative Inhibition Data of Flavonoid Derivatives
The inhibitory activity of flavonoids can be compared quantitatively using metrics such as the half-maximal inhibitory concentration (IC50) and percentage of inhibition. These values are determined through various enzymatic and cell-based assays. Below are comparative data for different flavonoid derivatives against several key enzymes.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
CYP3A4 is a critical enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions.[1] The following table summarizes the inhibitory potential of selected flavonoids against CYP3A4.
| Flavonoid | Type of Inhibition | IC50 (µM) | Inhibition Constant (Ki, µM) | Inactivation Rate Constant (kinact, min⁻¹) | Inactivation Efficiency (kinact/Ki, min⁻¹µM⁻¹) |
| Acacetin | Combined (Reversible & Irreversible) | - | - | 0.10 ± 0.02 | - |
| Apigenin | Reversible | - | - | 0.11 ± 0.04 | - |
| Chrysin | Irreversible | 2.5 ± 0.6 | 2.4 ± 1.0 | 0.07 ± 0.01 | 0.03 |
| Pinocembrin | Irreversible | - | - | 0.04 ± 0.01 | - |
| Tangeretin | Irreversible | - | - | - | - |
| Isorhamnetin | Irreversible | - | - | - | - |
| Chrysin dimethylether | Irreversible | - | - | - | - |
Data compiled from studies on the inhibition of CYP3A4 by various flavonoids.[1][2] The type of inhibition was determined by assessing metabolism and time dependence.[2]
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
| Flavonoid | IC50 (µM) | Type of Inhibition |
| Quercetin | 44.38 ± 0.13 | Competitive |
| Kojic Acid (Control) | - | - |
Data from in vitro studies on the inhibitory activity of flavonoids against mushroom tyrosinase.[3]
Inhibition of Xanthine Oxidase (XOD)
Xanthine oxidase is involved in the metabolic pathway that produces uric acid; its inhibitors are used to treat gout.[4]
| Flavonoid | Percentage of Inhibition (%) |
| Apigenin | 80.98 ± 0.64 |
| Quercetin | 79.86 ± 3.50 |
| Puerarin | 61.15 ± 6.26 |
| Epigallocatechin | 54.92 ± 0.41 |
Inhibition percentages were determined using a polydopamine-modified hollow fiber-immobilized xanthine oxidase assay.[4]
Inhibition of Carbohydrate-Metabolizing Enzymes
Inhibitors of α-amylase and α-glucosidase can modulate carbohydrate metabolism and are relevant for managing diabetes.[5]
| Flavonoid | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
| Amentoflavone | 56.26 ± 1.32 | 98.17 ± 0.56 |
| Isoginkgetin | 42.00 ± 3.68 | 78.42 ± 4.15 |
| Bilobetin | 32.76 ± 1.72 | 49.36 ± 3.10 |
| Ginkgetin | - | 85.36 ± 1.06 |
| Sciadopitysin | - | 60.16 ± 2.90 |
Data from a comparative analysis of biflavones and their monomeric subunits.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable comparative data.
General Enzyme Inhibition Assay Protocol (Example: Acetylcholinesterase - AChE)
This protocol is adapted from a method for assessing AChE inhibition.[6]
-
Preparation of Solutions:
-
Prepare AChE enzyme solution to a concentration of approximately 0.15 unit/µL.
-
Prepare the AChE substrate solution (e.g., acetylthiocholine iodide) at a concentration of 2.5 µM in DMSO.
-
Prepare a stock solution of the known inhibitor (e.g., eserine) at 20 µM in 1% DMSO.
-
Prepare inhibitor solutions of the test flavonoid derivatives at various concentrations.
-
Use sodium phosphate buffer (pH 8.0).
-
Prepare 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
-
Assay Procedure (96-well plate):
-
To each well, add the following in order:
-
Sodium phosphate buffer.
-
20 µL of DTNB solution.
-
2 µL of AChE enzyme solution.
-
Varying volumes (e.g., 0, 1, 2, 3, 4 µL) of the inhibitor solution. Adjust buffer volume to maintain a constant total volume.
-
-
Incubate the plate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: Percentage Inhibition = (1 - (Activity with Inhibitor / Activity without Inhibitor)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using software like GraphPad Prism.[7]
-
Statistical Analysis
To ensure the validity of the comparative data, appropriate statistical analysis is essential. The choice of statistical test depends on the experimental design and data distribution.
-
For comparing the means of two groups, a t-test can be used.[8]
-
For comparing the means of more than two groups, Analysis of Variance (ANOVA) is appropriate.[8]
-
To test for normality and homogeneity of variances, tests like the Mann-Whitney U-test and Levene's test can be employed.[2]
-
A p-value of less than 0.05 is generally considered statistically significant.[2][8]
Visualizing Experimental Workflows and Signaling Pathways
Visual diagrams are powerful tools for communicating complex experimental setups and biological pathways. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow for Enzyme Inhibition Assay
A generalized workflow for determining the inhibitory concentration of flavonoid derivatives.
Simplified Xanthine Oxidase Inhibition Pathway
Inhibition of uric acid production by flavonoid derivatives targeting Xanthine Oxidase.
References
- 1. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids | MDPI [mdpi.com]
- 2. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3.6. Enzyme Inhibition Assay of Isolated Flavonoids [bio-protocol.org]
- 7. Comparative evaluation of flavonoids reveals the superiority and promising inhibition activity of silibinin against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Elucidating the phytochemical profile of Sophorae Flavescentis Radix-Astragali Radix herb pair: an integrated LC-QTOF-MS/MS, pharmacological activity, and network pharmacology study on anti-hepatocellular carcinoma effects [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistics for Handling 7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 7,3',4'-Trihydroxy-3-benzyl-2H-chromene.
| PPE Category | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[3][4] | Protects eyes from splashes, dust, and aerosols. | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Protects hands from direct contact, preventing skin irritation and absorption. | ASTM F739 / EN 374 |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | N/A |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary.[4][5] | Minimizes inhalation of dust or aerosols. | NIOSH/MSHA or EN 149 |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. | ASTM F2413 |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Verify that the container is properly labeled with the chemical name, CAS number (1111897-60-9), and any available hazard information.[6]
-
Log the chemical into the laboratory's chemical inventory system.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Recommended storage temperature is between 2-8°C.[6]
-
Ensure the storage location is clearly marked.
Handling and Use
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Use dedicated spatulas and weighing boats for transferring the solid. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Response
-
In case of a small spill, wear the appropriate PPE, including respiratory protection if the material is a powder.
-
For solid spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Segregate waste containing this compound from other waste streams.
-
Solid waste (e.g., contaminated gloves, weighing boats, paper towels) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste (e.g., unused solutions, rinsates) should be collected in a separate, labeled, and sealed hazardous waste container.
Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
Disposal Procedure
-
Dispose of all waste through the institution's designated hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
